molecular formula C9H7N3O B2628074 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde CAS No. 1006482-43-4

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2628074
CAS No.: 1006482-43-4
M. Wt: 173.175
InChI Key: BNHOXIYCATUVLV-UHFFFAOYSA-N
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Description

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.175. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-3-yl-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-6-8-5-11-12-9(8)7-2-1-3-10-4-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHOXIYCATUVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Data for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of key analytical techniques for the structural elucidation and characterization of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction to this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The pyrazole moiety is a common scaffold in a variety of pharmaceuticals, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] The addition of a pyridine ring and a reactive carbaldehyde group makes this molecule a versatile building block for the synthesis of more complex drug candidates.[2][3]

Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will provide a detailed exposition of the expected spectroscopic signatures of this compound.

Molecular Structure and Properties:

  • Molecular Formula: C₉H₇N₃O[4]

  • Molecular Weight: 173.17 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework. A key consideration for N-unsubstituted pyrazoles is the phenomenon of tautomerism, where the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. This can lead to broadened signals or averaged chemical shifts for the pyrazole ring atoms.[6]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole proton, and the four protons of the pyridine ring. The N-H proton of the pyrazole ring may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
CHO9.8 - 10.2Singlet (s)The aldehyde proton is highly deshielded and appears far downfield. This is a characteristic feature of pyrazole-4-carbaldehydes.[7]
H5 (Pyrazole)8.0 - 8.5Singlet (s) or Broad Singlet (br s)The chemical shift of this proton is influenced by the neighboring nitrogen and the electron-withdrawing aldehyde group.
H2' (Pyridine)~8.9Doublet of Doublets (dd) or SingletThe proton ortho to the pyridine nitrogen is expected to be the most downfield of the pyridine protons.
H6' (Pyridine)~8.6Doublet of Doublets (dd)The other proton ortho to the pyridine nitrogen.
H4' (Pyridine)~8.0Doublet of Triplets (dt)The proton para to the point of attachment to the pyrazole ring.
H5' (Pyridine)~7.4Doublet of Doublets (dd)The proton meta to the pyridine nitrogen.
NH (Pyrazole)12.0 - 14.0Broad Singlet (br s)The N-H proton is often broad due to quadrupole effects and exchange. Its observation may depend on the solvent and concentration.[8]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Aldehyde)185 - 195The carbonyl carbon is significantly deshielded.
C3 (Pyrazole)148 - 152Carbon bearing the pyridine substituent.
C5 (Pyrazole)135 - 140Carbon adjacent to the unsubstituted nitrogen.
C4 (Pyrazole)110 - 115Carbon bearing the aldehyde group.
C2' (Pyridine)~150Carbon adjacent to the pyridine nitrogen.
C6' (Pyridine)~148The other carbon adjacent to the pyridine nitrogen.
C4' (Pyridine)~135
C5' (Pyridine)~124
C3' (Pyridine)~128Carbon attached to the pyrazole ring.
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials and Equipment:

  • Sample of this compound

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[9]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for N-H containing compounds as it can slow down proton exchange.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans will depend on the sample concentration, typically ranging from 8 to 64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 240 ppm is typically sufficient.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Diagram 1: General Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock & Shim Insert->Lock Tune Tune & Match Probe Lock->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform Acquire_13C->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shifts Phase->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: A streamlined workflow for acquiring and processing NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum
  • Molecular Ion: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 174.0662 (calculated for C₉H₈N₃O⁺).[10]

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of CO (28 Da) from the aldehyde group or cleavage of the pyrazole or pyridine rings.

Experimental Protocol for ESI-MS

Objective: To determine the accurate mass and confirm the molecular formula of the compound.

Materials and Equipment:

  • Sample of this compound

  • High-purity solvent (e.g., methanol or acetonitrile)

  • A weak acid (e.g., formic acid)

  • High-resolution mass spectrometer (e.g., qTOF or Orbitrap)[10]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

    • Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the high-resolution data to calculate the elemental composition and confirm that it matches the expected formula (C₉H₇N₃O).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration
N-H (Pyrazole)3100 - 3300Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Aldehyde)1680 - 1700Stretching
C=N, C=C (Aromatic)1400 - 1600Stretching

The strong absorption band for the aldehyde carbonyl group is a key diagnostic feature.[11] The N-H stretching vibration of the pyrazole ring is also expected to be a prominent feature.[12]

Experimental Protocol for FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Materials and Equipment:

  • Sample of this compound

  • FT-IR spectrometer with a KBr pellet press or an ATR accessory[13]

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Diagram 2: Spectroscopic Characterization Workflow

Spectro_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR ¹H & ¹³C NMR Chemical Shifts Coupling Constants Tautomerism Purification->NMR MS High-Resolution MS Molecular Ion Peak Elemental Composition Purification->MS IR FT-IR Spectroscopy Functional Group Identification (C=O, N-H) Purification->IR Structure_Confirmation Confirmation of Molecular Structure NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Assessment of Sample Purity Structure_Confirmation->Purity_Assessment

Sources

Technical Guide: Starting Materials for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic selection and handling of starting materials for the synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde . This document is structured for researchers and process chemists, focusing on the Vilsmeier-Haack cyclization of hydrazones , the most direct and atom-economical route for this specific scaffold.

Executive Summary

The synthesis of This compound is a critical gateway to a class of kinase inhibitors and bi-heterocyclic drug candidates. While multiple routes exist, the Vilsmeier-Haack cyclization of the corresponding acetylpyridine hydrazone represents the industry standard for efficiency. This "double-Vilsmeier" sequence achieves two transformations—heterocycle ring closure and C4-formylation—in a single pot.

Success in this synthesis is not determined solely by the protocol but by the integrity of the starting materials . Moisture content in reagents, isomeric purity of the acetylpyridine, and the grade of hydrazine employed are the primary determinants of yield and impurity profiles. This guide analyzes these materials to ensure a self-validating, reproducible workflow.

Retrosynthetic Logic & Pathway Selection

To understand the material requirements, we must visualize the transformation. The synthesis relies on the reaction of 3-acetylpyridine hydrazone with the Vilsmeier reagent (chloromethyliminium salt), generated in situ from POCl


 and DMF.
Pathway Diagram

The following Graphviz diagram illustrates the retrosynthetic flow and the critical role of each starting material.

Retrosynthesis Target TARGET: This compound Intermediate INTERMEDIATE: 3-Acetylpyridine Hydrazone Intermediate->Target Vilsmeier-Haack Cyclization/Formylation SM1 STARTING MATERIAL 1: 3-Acetylpyridine SM1->Intermediate Condensation Reagent1 REAGENT A: Hydrazine Hydrate Reagent1->Intermediate Reagent2 VILSMEIER SYSTEM: POCl3 + DMF Reagent2->Target C1 Insertion & Cyclization

Figure 1: Retrosynthetic analysis showing the convergence of 3-acetylpyridine and hydrazine into the hydrazone intermediate, followed by the Vilsmeier-Haack cascade.

Core Starting Material: 3-Acetylpyridine

The scaffold integrity depends entirely on the quality of 3-Acetylpyridine (1-(pyridin-3-yl)ethanone) . Unlike simple acetophenones, the pyridine nitrogen introduces basicity and potential for N-complexation with Lewis acids (like POCl


), necessitating strict purity specifications.
Critical Quality Attributes (CQAs)
ParameterSpecificationScientific Rationale
Purity (GC/HPLC) ≥ 98.0%Impurities like 2-acetylpyridine or 4-acetylpyridine will form isomeric pyrazoles that are nearly impossible to separate by crystallization.
Water Content ≤ 0.5% (KF)Water hydrolyzes the Vilsmeier reagent (POCl

) and competes in the hydrazone formation, leading to incomplete conversion.
Appearance Clear to pale yellow liquidDarkening indicates oxidation or polymerization (aldol-type condensation), which lowers yield.
Boiling Point 220°C (at 760 mmHg)Verification of identity; significant deviation suggests contamination.

Handling Protocol:

  • Storage: Store under an inert atmosphere (Argon/Nitrogen). Pyridine derivatives are hygroscopic.

  • Pre-treatment: If the liquid appears dark/amber, distill under reduced pressure prior to use to remove oligomers.

The Vilsmeier-Haack Reagent System[1][2][3][4][5][6][7][8][9]

The "reagent" is a transient species generated in situ by reacting Phosphorus Oxychloride (POCl


)  with N,N-Dimethylformamide (DMF) .[1] This system serves two roles: it acts as the carbon source for the aldehyde and the electrophile for ring closure.[2]
A. Phosphorus Oxychloride (POCl )[3][5][8][10][11][12][13]
  • Role: Activates DMF to form the chloroiminium salt (Vilsmeier reagent).[2][1][3][4]

  • Critical Spec: Must be colorless and fuming . A yellow/green tint indicates decomposition (formation of phosphoric acid/HCl), which deactivates the reagent.

  • Handling: Highly corrosive and water-reactive. Use glass syringes and needles dried in an oven. Never use plastic syringes (POCl

    
     attacks rubber plungers).
    
B. N,N-Dimethylformamide (DMF)[8]
  • Role: Solvent and reactant.[5][6][3][4][7][8]

  • Critical Spec: Anhydrous grade (H

    
    O < 50 ppm).
    
  • Why? The Vilsmeier reagent is extremely moisture-sensitive. Even trace water hydrolyzes the active chloroiminium species back to DMF and HCl, stopping the reaction.

  • Stabilizers: Avoid DMF containing amines as stabilizers, as they can react with POCl

    
    .
    

Hydrazine Source: Hydrazine Hydrate

To obtain the 1H-pyrazole (unsubstituted nitrogen), Hydrazine Hydrate is the required reagent. Substituted hydrazines (e.g., phenylhydrazine) would yield N-substituted pyrazoles, which is not the target here.

Specifications & Safety
  • Concentration: 55% (w/w) or 80% (w/w) aqueous solution is standard.

  • Stoichiometry: Use a slight excess (1.1 – 1.2 equivalents) relative to 3-acetylpyridine to ensure complete conversion to the hydrazone.

  • Safety Warning: Hydrazine is a potent hepatotoxin and carcinogen. All weighing and transfer must occur in a fume hood.

  • Alternative: Hydrazine Monohydrochloride can be used if anhydrous conditions are strictly required earlier, but the hydrate is sufficient for the initial hydrazone formation step (which produces water anyway).

Experimental Workflow

This protocol integrates the materials described above into a cohesive synthetic strategy.

Step 1: Formation of 3-Acetylpyridine Hydrazone
  • Setup: Charge 3-Acetylpyridine (1.0 eq) into a round-bottom flask with Ethanol (5-10 volumes).

  • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise.

  • Catalysis: Add a catalytic amount of Glacial Acetic Acid (0.1 eq).

  • Reaction: Reflux for 3–5 hours. Monitor by TLC (disappearance of ketone).

  • Isolation: Concentrate in vacuo. The hydrazone often solidifies. Recrystallize from ethanol if necessary to remove excess hydrazine. Dry thoroughly (residual water is fatal to Step 2).

Step 2: Vilsmeier-Haack Cyclization & Formylation

This step is exothermic and requires strict temperature control.

  • Reagent Formation: In a separate dry flask under Argon, cool anhydrous DMF (10 eq) to 0°C. Add POCl

    
      (3.0 eq) dropwise. Observation: The solution will turn pale yellow/orange and may solidify (Vilsmeier salt). Stir for 30 mins at 0°C.
    
  • Addition: Dissolve the dried Hydrazone (from Step 1) in minimal anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow to warm to Room Temperature, then heat to 60–80°C for 4–6 hours.

  • Quench/Hydrolysis: Cool the mixture to RT. Pour onto crushed ice/water.

  • Neutralization: Neutralize with saturated Sodium Acetate or NaHCO

    
     solution to pH 7–8. Crucial: This hydrolyzes the intermediate iminium salt to the aldehyde.[2][4][9]
    
  • Isolation: The product, This compound , typically precipitates as a solid. Filter, wash with water, and dry.

Workflow Diagram

Workflow Start Start: 3-Acetylpyridine Step1 Step 1: Hydrazone Formation (EtOH, Reflux, cat. AcOH) Start->Step1 Dry CRITICAL: Dry Hydrazone (Remove H2O) Step1->Dry Step2_Rxn Step 2B: Cyclization (Heat to 70°C) Dry->Step2_Rxn Step2_Prep Step 2A: Generate Vilsmeier Reagent (DMF + POCl3 @ 0°C) Step2_Prep->Step2_Rxn Add Hydrazone Hydrolysis Step 3: Hydrolysis (Ice/NaOAc, pH 7-8) Step2_Rxn->Hydrolysis Iminium Salt Final Product Isolation Hydrolysis->Final

Figure 2: Process flow diagram emphasizing the critical drying step before Vilsmeier reagent introduction.

Troubleshooting & Impurity Profile

ObservationRoot CauseCorrective Action
Low Yield (<40%) Wet DMF or HydrazoneEnsure Hydrazone is dried under high vacuum for >4h. Use fresh anhydrous DMF.
No Precipitate on Quench Incomplete HydrolysisThe iminium salt is stable. Ensure pH is adjusted to 7–8 and stir for at least 1 hour after quenching.
Dark Tar Formation Overheating during POCl

addition
The Vilsmeier reagent formation is exothermic. Keep T < 5°C during POCl

addition.
Product is 1-Formyl-pyrazole Incomplete hydrolysis of N-CHOThe Vilsmeier reaction can formylate the N1 position. Heating in mild aqueous base (NaOH) removes the N-formyl group.

References

  • Vilsmeier-Haack Reaction on Hydrazones: Mohareb, R. M., et al. "Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles."[7] Journal of Chemical Research, vol. 2014. (General reference for the methodology).

  • Synthesis of 3-Arylpyrazole-4-carbaldehydes: Alegaon, S. G., et al. "Synthesis and antimicrobial activity of new 4-formyl pyrazole derivatives."[10] Chemical Methodologies, 2023.[6][2]

  • Vilsmeier-Haack Mechanism & Reagents: Meth-Cohn, O., & Stanforth, S. P.[4][9] "The Vilsmeier–Haack Reaction."[5][10][6][2][1][3][4][9][11] Comprehensive Organic Synthesis, 1991.

  • Palladium-Catalyzed Cross-Coupling (Alternative Route): "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... followed by Vilsmeier-Haack reaction." Arkivoc, 2011 (xi), 1-21.[5]

Sources

Methodological & Application

Application Note: Pyrazole Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of pyrazole derivatives in agrochemistry, structured for professional researchers. It moves beyond basic definitions to explore mechanistic causality, synthetic challenges, and formulation engineering.

Technical Guide for Synthesis, Formulation, and Bioefficacy Evaluation

Executive Summary: The Privileged Scaffold

The pyrazole ring (


) is a "privileged scaffold" in modern agrochemistry due to its unique physicochemical properties: high stability, capacity for hydrogen bonding, and diverse substitution patterns (N1, C3, C4, C5) that allow precise tuning of lipophilicity (

) and metabolic stability.

Currently, pyrazoles anchor three major classes of crop protection agents:

  • Insecticides (Phenylpyrazoles): GABA-gated chloride channel blockers (e.g., Fipronil).[1][2]

  • Fungicides (SDHIs & QoIs): Respiration inhibitors (e.g., Fluxapyroxad, Pyraclostrobin).[1]

  • Herbicides: VLCFA synthesis inhibitors (e.g., Pyroxasulfone).[1][3]

Mechanisms of Action (MOA) Deep Dive

Understanding the target site interaction is critical for resistance management and analog design.

Insecticides: GABA Receptor Antagonism

Key Compound: Fipronil Mechanism: Fipronil binds to the allosteric site of the GABA-gated chloride channel in the insect Central Nervous System (CNS).[1] Unlike organophosphates, it does not inhibit acetylcholinesterase. Instead, it blocks the influx of


 ions.
  • Causality: Blockage prevents the hyperpolarization (calming) of the neuron

    
     Uncontrolled depolarization 
    
    
    
    Hyperexcitation
    
    
    Death.[1]
  • Selectivity: Higher affinity for insect GABA receptors than mammalian ones due to specific amino acid residues in the channel pore.[1]

Fungicides: Mitochondrial Respiration Inhibition

Key Compounds: Fluxapyroxad (SDHI), Pyraclostrobin (QoI)[1]

  • SDHIs (Succinate Dehydrogenase Inhibitors): Bind to the ubiquinone-binding pocket (Site II) of Complex II in the mitochondrial electron transport chain.[1][4] This halts the Krebs cycle and ATP production.[5]

  • QoIs (Quinone outside Inhibitors): Bind to the

    
     site of Complex III (Cytochrome 
    
    
    
    complex), blocking electron transfer from cytochrome
    
    
    to cytochrome
    
    
    .[1]
Herbicides: VLCFA Inhibition

Key Compound: Pyroxasulfone Mechanism: Inhibits Very Long Chain Fatty Acid (VLCFA) elongases.[1][6] These enzymes are essential for biosynthesizing


 fatty acids required for cell membrane integrity and wax cuticle formation.[1]
Visualization: Pyrazole MOA Pathways

Pyrazole_MOA cluster_insect Insecticides (Phenylpyrazoles) cluster_fungi Fungicides (SDHI/QoI) cluster_herb Herbicides Fipronil Fipronil GABA_Rec GABA-Cl Channel (Allosteric Site) Fipronil->GABA_Rec Blocks Cl- Influx CNS_Exc CNS Hyperexcitation GABA_Rec->CNS_Exc Prevents Hyperpolarization Fluxapyroxad Fluxapyroxad Complex_II Mitochondrial Complex II (Sdh) Fluxapyroxad->Complex_II Binds Ubiquinone Site ATP_Fail ATP Depletion & ROS Accumulation Complex_II->ATP_Fail Halts e- Transport Pyroxasulfone Pyroxasulfone VLCFA_Enz VLCFA Elongase (Fatty Acid Synthase) Pyroxasulfone->VLCFA_Enz Inhibits Elongation Memb_Fail Cell Division Arrest Cuticle Failure VLCFA_Enz->Memb_Fail Lack of C20+ Lipids

Figure 1: Mechanistic pathways of pyrazole-based agrochemicals across three target classes.[1]

Application Note: Synthesis & Regiocontrol

Challenge: The synthesis of N-substituted pyrazoles via the condensation of hydrazines with 1,3-diketones often yields a mixture of regioisomers (1,3- vs 1,5-substituted). Solution: Controlling solvent polarity and acidity is crucial.[1] Recent data suggests fluorinated alcohols (e.g., TFE, HFIP) significantly enhance regioselectivity towards the 1,3-isomer due to specific hydrogen-bonding networks that stabilize the intermediate.

Protocol 1: Regioselective Synthesis of 1-Aryl-3-(trifluoromethyl)pyrazole

Target Intermediate for SDHI Fungicides.[1]

Reagents:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 eq)

  • Phenylhydrazine (1.1 eq)[1]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (control)

  • Catalyst: HCl (cat.)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4,4,4-trifluoro-1-phenylbutane-1,3-dione in 20 mL of TFE.

    • Expert Insight: TFE is chosen over ethanol to promote the formation of the 5-hydroxy-2-pyrazoline intermediate which dehydrates selectively.[1]

  • Addition: Cool the solution to 0°C. Add Phenylhydrazine (11 mmol) dropwise over 15 minutes.

    • Control: Exothermic reaction; maintain temp < 5°C to prevent non-selective kinetic products.

  • Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (approx. 74°C for TFE) for 4 hours.

    • Validation: Monitor reaction progress via TLC (Hexane:EtOAc 8:2). Look for the disappearance of the diketone spot (

      
      ).[1]
      
  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in Ethyl Acetate (50 mL). Wash with 1M HCl (2x20 mL) to remove excess hydrazine, then Brine (20 mL).[1]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water.[1]
    
  • Characterization: Verify regioisomer ratio via

    
    -NMR. The 
    
    
    
    group in the 3-position typically shifts differently from the 5-position.

Application Note: Formulation Science (SC)

Many pyrazole derivatives (e.g., Fluxapyroxad) have high melting points and low water solubility (


), making Suspension Concentrate (SC)  the preferred formulation.[1] The goal is to create a stable dispersion of micronized particles in water.
Protocol 2: Preparation of 500 g/L Fluxapyroxad-Analog SC

Objective: Produce a stable SC with particle size


.

Table 1: Formulation Recipe (1 Liter Batch)

Component Function Quantity (g) Rationale
Active Ingredient (AI) Toxicant 500.0 Target concentration.[1]
Polycarboxylate Ether Dispersant 30.0 Steric stabilization to prevent flocculation.[1]
Propylene Glycol Antifreeze 60.0 Prevents freezing during storage.[1]
Polydimethylsiloxane Antifoam 2.0 Prevents foam during milling.[1]
Xanthan Gum (2% soln) Rheology Modifier 20.0 Shear-thinning viscosity to prevent settling.[1]
1,2-Benzisothiazolin-3-one Biocide 1.5 Prevents bacterial growth in gum.[1]

| Water | Carrier | q.s. to 1L | Continuous phase.[1] |

Step-by-Step Methodology:

  • Slurry Preparation (Premix):

    • In a stainless steel vessel, mix water, antifreeze, dispersant, and antifoam.

    • Add the technical grade AI powder slowly under high-shear mixing (Cowles dissolver) at 2000 rpm for 15 mins.

    • Check: Ensure no large lumps remain.[1]

  • Wet Milling:

    • Transfer slurry to a horizontal bead mill (e.g., Dyno-Mill) loaded with 0.8-1.0 mm Zirconium Oxide beads.[1]

    • Recirculate until particle size

      
       (Measure via Laser Diffraction).[1]
      
    • Critical Control Point: Maintain mill temperature

      
       to prevent crystal growth (Ostwald ripening).[1]
      
  • Letdown & Stabilization:

    • Transfer milled base to a low-shear mixing tank.

    • Slowly add the Xanthan Gum pre-gel and Biocide.

    • Stir gently (paddle stirrer) for 30 mins to develop the viscosity network.

  • QC Validation:

    • Suspensibility:

      
       (CIPAC MT 184).[1]
      
    • Wet Sieve Test:

      
       retained on 
      
      
      
      sieve (CIPAC MT 185).[1]
Visualization: SC Formulation Workflow

Formulation_Process Raw_Mat Raw Materials (AI, Water, Surfactants) Premix High Shear Premixing (Cowles Dissolver) Raw_Mat->Premix Milling Bead Milling (Zr Beads, <35°C) Premix->Milling QC_Size QC: Particle Size (D90 < 5µm) Milling->QC_Size QC_Size->Milling Fail (Recirculate) Letdown Letdown (Add Xanthan Gum + Biocide) QC_Size->Letdown Pass Final_QC Final QC (Viscosity, Suspensibility) Letdown->Final_QC Packaging Packaging Final_QC->Packaging Pass

Figure 2: Industrial workflow for Suspension Concentrate (SC) production.

Application Note: Bioefficacy Screening

Context: Before field trials, in vitro assays quantify intrinsic activity. For fungicides, the Poisoned Food Technique is the gold standard for determining


 values.
Protocol 3: In Vitro Mycelial Growth Inhibition Assay

Target Pathogen: Rhizoctonia solani (Rice Sheath Blight) or Botrytis cinerea (Grey Mold).[1]

Materials:

  • Potato Dextrose Agar (PDA).[1][7]

  • Test Compound (dissolved in acetone or DMSO).[1]

  • Petri dishes (90 mm).

  • Cork borer (5 mm).[1]

Step-by-Step Methodology:

  • Media Preparation: Autoclave PDA at 121°C for 20 mins. Cool to approx. 50°C (molten state).[1]

  • Amendment:

    • Prepare a stock solution of the pyrazole derivative (

      
      ).[1]
      
    • Add specific aliquots to the molten agar to achieve final concentrations: 0.1, 1, 5, 10, 50, 100 ppm.

    • Control: Add equivalent volume of solvent (Acetone/DMSO) without AI.[1]

    • Pour into petri dishes and allow to solidify.

  • Inoculation:

    • Take a 5-day old culture of R. solani.

    • Use a sterile cork borer to cut 5 mm mycelial plugs from the active growing edge.[1]

    • Place one plug (mycelium side down) in the center of each test plate.[1]

  • Incubation: Incubate at 25°C

    
     1°C in dark for 48-72 hours (until control plate reaches near-edge).
    
  • Data Collection:

    • Measure colony diameter (mm) in two perpendicular directions.[1]

    • Calculate Percent Inhibition (I) :

      
      
      Where 
      
      
      
      = Growth in Control,
      
      
      = Growth in Treatment.[1]
    • Determine

      
       using Probit analysis.[1]
      

References

  • Fipronil Mechanism: Narahashi, T., et al. (2010).[8] "Mechanisms of action of modern insecticides on ion channels." Toxicology. Link

  • SDHI Fungicides: Sierotzki, H., & Scalliet, G. (2013).[9] "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology. Link[1]

  • Pyroxasulfone Mode of Action: Tanetani, Y., et al. (2009). "Action mechanism of a novel herbicide, pyroxasulfone."[10] Pesticide Biochemistry and Physiology. Link

  • Regioselective Synthesis: Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry. Link[1]

  • SC Formulation Guide: Croda Crop Care. "Suspension Concentrate (SC) Formulation Guide." Link

  • Bioassay Methodology: Gnanamanickam, S.S. (2009).[1] "Biological Control of Rice Diseases." Progress in Biological Control. Link[1]

Sources

High-throughput screening assays for pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Strategies for Pyrazole-Based Libraries

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Sildenafil (PDE5 inhibitor). Its planar, electron-rich architecture allows for diverse hydrogen bonding interactions, making it an ideal template for kinase inhibitors and GPCR ligands.

However, screening pyrazole libraries presents unique challenges, including solubility-driven aggregation and potential fluorescence interference. This guide details a robust HTS workflow focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening and High-Content Screening (HCS) for cell-based validation.

Pre-Screening: Library Management & Solubility

Before assay execution, the physicochemical properties of the library must be optimized to prevent false negatives.

  • Solubility Profile: Many polysubstituted pyrazoles exhibit high lipophilicity (LogP > 3).

  • Solvent Standard: Dissolve compounds in 100% anhydrous DMSO to a master stock of 10 mM.

  • Acoustic Dispensing: Use non-contact acoustic liquid handling (e.g., Echo® systems) to transfer nanoliter volumes, minimizing tip-based compound loss and cross-contamination.

Workflow Overview

The following diagram outlines the critical path from library preparation to hit validation.

HTS_Workflow Library Pyrazole Compound Library (10 mM in DMSO) QC Solubility QC (Nephelometry) Library->QC Primary Primary Screen: TR-FRET Kinase Assay QC->Primary Pass Filter Data Filter: Remove PAINS & Aggregators Primary->Filter Raw Hits Secondary Secondary Screen: Cell-Based HCS (Viability/Target) Filter->Secondary Clean Hits Hit Validated Hit Series Secondary->Hit Confirmed

Figure 1: End-to-end HTS workflow for pyrazole discovery, emphasizing early solubility QC and rigorous data filtering.

Primary Assay Protocol: TR-FRET Kinase Screen

Rationale: Pyrazoles are frequent kinase inhibitors. Standard fluorescence intensity (FI) assays are prone to interference from pyrazole autofluorescence. TR-FRET uses a time-gated measurement (delay ~50-100 µs) that eliminates short-lived background fluorescence from the compounds, ensuring high signal-to-noise ratios.

Assay Principle

The assay detects the phosphorylation of a substrate by the kinase.

  • Donor: Europium (Eu) or Terbium (Tb)-labeled antibody binds the phosphorylated product.

  • Acceptor: Fluorescent tracer (e.g., Alexa Fluor 647) labeled substrate or tracer.[1]

  • Mechanism: When the antibody binds the phosphorylated substrate, the Donor and Acceptor come into proximity.[1] Excitation of the Donor transfers energy to the Acceptor, emitting a specific signal at 665 nm.

TRFRET_Mechanism cluster_complex Kinase Reaction Product Complex Light Excitation (340 nm) Donor Donor (Eu/Tb) on Antibody Light->Donor Phos Phosphorylated Substrate Donor->Phos Acceptor Acceptor (AF647) on Tracer Donor->Acceptor FRET (Close Proximity) Phos->Acceptor Signal Emission (665 nm) Acceptor->Signal

Figure 2: TR-FRET mechanism. The signal is only generated when the antibody binds the phosphorylated substrate, bringing donor and acceptor close.

Detailed Protocol (384-well Format)

Reagents:

  • Kinase Buffer A: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Stop/Detection Buffer: EDTA (to stop reaction) + Eu-labeled Anti-Phospho Antibody.

Step-by-Step Procedure:

  • Compound Transfer: Dispense 10 nL of pyrazole library compounds (10 mM stock) into a white, low-volume 384-well plate using an acoustic dispenser.

    • Final Assay Concentration: 10 µM (assuming 10 µL final volume).

    • Controls: DMSO only (Min inhibition), Staurosporine (Max inhibition).

  • Enzyme Addition: Add 2.5 µL of 2X Kinase solution in Kinase Buffer A.

    • Incubation: 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Substrate Initiation: Add 2.5 µL of 2X Substrate/ATP mix.

    • Reaction: Incubate for 60 minutes at RT (protect from light).

  • Detection: Add 5 µL of 2X Stop/Detection Buffer containing Eu-Antibody and Tracer.

    • Equilibration: Incubate for 60 minutes at RT.

  • Readout: Measure on a multimode plate reader (e.g., EnVision, PHERAstar).

    • Settings: Excitation 340 nm; Emission 1: 615 nm (Donor); Emission 2: 665 nm (Acceptor).

    • Delay: 50 µs; Integration: 400 µs.

Data Calculation: Calculate the TR-FRET Ratio for each well:



Secondary Assay: Cell-Based High-Content Screening

Compounds passing the biochemical screen must be validated in a cellular context to assess membrane permeability and off-target toxicity.

Protocol: Multiplexed Viability & Target Engagement

  • Seeding: Seed cells (e.g., A549 or HEK293) in black, clear-bottom 384-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Add pyrazole hits (10-point dose response). Incubate 48h.

  • Staining:

    • Hoechst 33342: Nuclei count (Cell proliferation).

    • Caspase-3/7 Dye: Apoptosis marker (Cytotoxicity).

  • Imaging: Acquire images on an automated confocal microscope (e.g., Opera Phenix).

  • Analysis: Quantify nuclear count (IC50 for viability) vs. Caspase intensity.

Data Analysis & Hit Triage

Quality Control Metrics
  • Z-Factor (Z'): Must be > 0.5 for a valid HTS plate.

    
    
    (p = positive control, n = negative control)
    
Identifying False Positives

Pyrazoles are robust, but specific artifacts exist:

  • Aggregators: Colloidal aggregation can non-specifically sequester enzymes.

    • Test: Add 0.01% Triton X-100 to the assay. If inhibition disappears, the compound is an aggregator.

  • Inner Filter Effect: Highly colored pyrazoles (e.g., azo-pyrazoles) may absorb excitation light.

    • Test: Check absorbance spectra; TR-FRET ratiometric calculation largely corrects for this, but extreme absorption is a flag.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (665 nm) Non-specific binding of tracerAdd 0.1% BSA or Tween-20 to the buffer to block non-specific interactions.
Low Signal Window Insufficient phosphorylationIncrease enzyme concentration or reaction time. Verify ATP concentration is near Km.
"Sticky" Compounds Pyrazole lipophilicityEnsure final DMSO concentration is 1-2%. Use polypropylene plates for intermediate steps.
Edge Effects EvaporationUse breathable plate seals during incubation; centrifuge plates before reading.

References

  • Review of Pyrazoles as Privileged Scaffolds

    • Title: Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review[2]

    • Source: Current Topics in Medicinal Chemistry, 2023.
    • URL:[Link]

  • TR-FRET Assay Principles

    • Title: TR-FRET Technology: Principle, Advantages, and Applications[3][4]

    • Source: Sino Biological Applic
    • URL:[Link]

  • False Positives in HTS

    • Title: Metal Impurities Cause False Positives in High-Throughput Screening Campaigns
    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Solubility in Screening

    • Title: DMSO Solubility Assessment for Fragment-Based Screening[5]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

Sources

Application Notes & Protocols: 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde as a Cornerstone Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of pyrazole and pyridine moieties within a single molecular architecture presents a privileged scaffold in medicinal chemistry, known to impart a wide spectrum of biological activities.[1][2] 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile and powerful building block for the synthesis of a diverse array of fused and decorated heterocyclic compounds. Its strategic placement of a reactive carbaldehyde group ortho to a pyrazole nitrogen atom, combined with the electronic properties of the linked pyridine ring, makes it an ideal precursor for constructing complex molecular frameworks through various synthetic transformations. This guide provides an in-depth exploration of its synthesis and application, focusing on key reaction pathways such as the Vilsmeier-Haack formylation, Knoevenagel condensation, Gewald reaction, and multicomponent cyclocondensations, complete with detailed, field-tested protocols.

The Strategic Importance of the Pyrazole-Pyridine Scaffold

Pyrazole derivatives are a cornerstone of modern pharmacology, exhibiting a remarkable range of biological effects including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4] Their structural versatility and ability to engage in hydrogen bonding and other non-covalent interactions make them ideal pharmacophores.[5] When fused or linked to a pyridine ring, the resulting scaffold often exhibits enhanced biological potency and modified pharmacokinetic profiles. The title compound, this compound, serves as a pre-validated starting point, embedding this desirable pharmacophore into newly synthesized molecules. The aldehyde functionality is the gateway for synthetic diversification, allowing for the annulation of additional rings and the introduction of varied substituents.

Synthesis of the Core Building Block: A Vilsmeier-Haack Approach

The most common and efficient method for preparing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich heterocyclic ring using the Vilsmeier reagent, an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The reaction proceeds via electrophilic substitution at the C4 position of the pyrazole ring, which is activated by the adjacent nitrogen atoms.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Precursor 3-Pyridin-3-yl-1H-pyrazole Precursor->Intermediate Electrophilic Attack Product 3-Pyridin-3-yl-1H-pyrazole- 4-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Work-up (H₂O) Hydrolysis->Product

Caption: Vilsmeier-Haack formylation workflow.

Protocol 2.1: Synthesis of this compound

Causality: This protocol relies on the generation of the electrophilic Vilsmeier reagent at low temperatures to control its reactivity. The pyrazole precursor attacks this reagent, and subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde. Anhydrous conditions are critical until the final hydrolysis step to prevent premature decomposition of the POCl₃ and the Vilsmeier reagent.[10]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed. Stir the mixture at 0-5 °C for 30 minutes after addition is complete.

  • Formylation Reaction: Dissolve 3-pyridin-3-yl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product often precipitates as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Key Synthetic Applications and Protocols

The aldehyde group of this compound is a versatile handle for constructing a variety of new heterocyclic systems.

Applications cluster_knoevenagel Knoevenagel Condensation cluster_gewald Gewald Reaction cluster_cyclo Cyclocondensation Start 3-Pyridin-3-yl-1H-pyrazole- 4-carbaldehyde Knoevenagel_Reagent + Active Methylene (e.g., Malononitrile) Start->Knoevenagel_Reagent Gewald_Reagent + α-Cyanoester + Sulfur, Base Start->Gewald_Reagent Cyclo_Reagent + 5-Aminopyrazole + β-Ketoester Start->Cyclo_Reagent Knoevenagel_Product α,β-Unsaturated Nitriles Knoevenagel_Reagent->Knoevenagel_Product Gewald_Product 2-Aminothiophenes Gewald_Reagent->Gewald_Product Cyclo_Product Fused Systems (e.g., Pyrazolo[3,4-b]pyridines) Cyclo_Reagent->Cyclo_Product

Caption: Major synthetic routes using the title aldehyde.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[11] It is a fundamental C-C bond-forming reaction. Using this compound, this reaction provides access to versatile α,β-unsaturated intermediates, which are themselves precursors to other heterocycles.[12]

Causality: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[13][14] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water drives the reaction to completion.

Protocol 3.1.1: Synthesis of 2-cyano-3-(3-pyridin-3-yl-1H-pyrazol-4-yl)acrylamide
  • Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and 2-cyanoacetamide (1.1 equivalents) in ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure Knoevenagel product.

Gewald Multicomponent Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction that produces highly substituted 2-aminothiophenes from an aldehyde or ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[15] These thiophene products are valuable intermediates in dye chemistry and are found in many biologically active compounds.[16][17]

Causality: The reaction initiates with a Knoevenagel condensation between the pyrazole-carbaldehyde and the active methylene nitrile. The resulting adduct then reacts with elemental sulfur, followed by an intramolecular cyclization and tautomerization to form the stable aromatic 2-aminothiophene ring.[15][18]

Protocol 3.2.1: Synthesis of Ethyl 2-amino-5-(3-pyridin-3-yl-1H-pyrazol-4-yl)thiophene-3-carboxylate
  • Setup: To a mixture of this compound (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add morpholine or another suitable base (1.5 equivalents).

  • Reaction: Stir the mixture at 40-50 °C for 1-2 hours. The reaction is often mildly exothermic.

  • Work-up: After the reaction is complete (monitored by TLC), pour the mixture into ice-water.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with water to remove the base, and then with a small amount of cold ethanol.

  • Purification: The crude product is dried and can be further purified by recrystallization from ethanol.

Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The aldehyde is an excellent precursor for constructing fused pyrazole systems, most notably pyrazolo[3,4-b]pyridines.[19] This scaffold is of significant interest in drug discovery, with derivatives showing promise as kinase inhibitors, antidiabetic agents, and CNS-active agents.[20][21]

Causality: A common strategy involves a condensation reaction with a 5-aminopyrazole derivative and a β-dicarbonyl compound or its equivalent. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the stable, fused aromatic system.[22][23]

Protocol 3.3.1: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes a general approach for the synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction.[24][25]

  • Setup: In a flask, combine this compound (1 equivalent), an active methylene nitrile such as malononitrile (1 equivalent), a β-ketoester like ethyl acetoacetate (1 equivalent), and ammonium acetate (excess, ~4-5 equivalents).

  • Solvent/Catalyst: Use a protic solvent like ethanol or acetic acid. The ammonium acetate serves as both a catalyst and a source of ammonia for the pyridine ring formation.

  • Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress should be monitored by TLC.

  • Isolation: After cooling, the product often precipitates. If not, the solvent can be removed under reduced pressure. The residue is then triturated with water or a cold non-polar solvent (like diethyl ether) to induce crystallization.

  • Purification: The crude solid is collected by filtration, washed, and recrystallized from a suitable solvent (e.g., DMF, acetic acid, or ethanol) to afford the purified pyrazolo[3,4-b]pyridine derivative.

Summary of Applications and Products

The synthetic versatility of this compound allows for the creation of a wide range of heterocyclic structures with significant potential in drug discovery.

Reaction TypeKey ReagentsResulting Heterocyclic SystemPotential Biological Relevance
Knoevenagel Condensation Active Methylene Compoundsα,β-Unsaturated PyrazolesSynthetic Intermediates, Michael Acceptors
Gewald Reaction α-Cyanoesters, SulfurPolysubstituted 2-AminothiophenesAnti-inflammatory, Antimicrobial, Antitubercular[16]
Cyclocondensation Aminopyrazoles, β-KetoestersPyrazolo[3,4-b]pyridinesKinase Inhibition, Antidiabetic, Anxiolytic[20][21]
Multicomponent Reactions Various (e.g., malononitrile, hydrazines)Pyranopyrazoles, PyrazolopyrimidinesDiverse Pharmacological Activities[6][24]

Conclusion

This compound is a synthon of immense value, providing a reliable and efficient entry point to complex heterocyclic systems of high interest to medicinal chemists. The protocols detailed herein for Knoevenagel condensations, Gewald reactions, and cyclocondensations represent robust and reproducible methods for leveraging this building block. The ability to readily construct diverse molecular frameworks around a core pyrazole-pyridine scaffold underscores its importance in the ongoing search for novel therapeutic agents. Researchers are encouraged to explore these pathways as a foundation for developing new libraries of bioactive compounds.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • Patel, K., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Available from: [Link]

  • Talaviya, R., et al. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Archiv der Pharmazie. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. PubMed. Available from: [Link]

  • Abdelhamid, I. A., et al. (n.d.). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. Available from: [Link]

  • Semantic Scholar. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available from: [Link]

  • ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Journal of Cellular Biochemistry. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. Available from: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Available from: [Link]

  • Arbačiauskienė, E., et al. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available from: [Link]

  • JOCPR. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]

  • Patil, S. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • Savickienė, V., et al. (n.d.). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. Available from: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. RSC Publishing. Available from: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Pandey, R., et al. (n.d.). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. PMC. Available from: [Link]

  • Asian Journal of Chemistry. (1993). Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Available from: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Tumkevicius, S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available from: [Link]

  • ResearchGate. (2025). The Gewald reaction in dye chemistry. Available from: [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

Sources

Application Note: Anti-inflammatory Activity of Pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive technical guide for evaluating the anti-inflammatory potential of pyrazole-4-carbaldehyde derivatives. The pyrazole scaffold, particularly the 4-formyl substituted variant, serves as a "privileged structure" in medicinal chemistry, acting as a precursor for chalcones, Schiff bases, and fused heterocyclic systems that exhibit potent Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) inhibitory activity.

This guide moves beyond basic screening, offering field-proven protocols for protein denaturation assays , protease inhibition , and LPS-induced NO suppression in RAW 264.7 macrophages . It is designed for researchers seeking to validate hit compounds with high scientific rigor.

Chemical Context & SAR Rationale

The pyrazole-4-carbaldehyde moiety is not merely a passive linker; it is an electrophilic warhead and a hydrogen-bond acceptor that often dictates binding affinity to inflammatory enzymes.

Structure-Activity Relationship (SAR) Insights
  • The Electrophilic Center: The C4-aldehyde group allows for condensation reactions (e.g., with amines to form imines/hydrazones), which are critical for occupying the hydrophobic pockets of COX-2.

  • N1-Substitution: Bulky aryl groups (e.g., phenyl, substituted phenyl) at the N1 position often enhance selectivity for COX-2 over COX-1 by exploiting the larger side pocket of the COX-2 active site.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3) on the phenyl rings significantly modulate antioxidant and anti-inflammatory potency.

Visual 1: Synthesis & SAR Workflow

The following diagram illustrates the typical synthetic pathway (Vilsmeier-Haack) and key modification points for optimizing anti-inflammatory activity.

SAR_Workflow Hydrazone Phenylhydrazone Precursor Scaffold 1,3-Diphenyl-1H-pyrazole -4-carbaldehyde Hydrazone->Scaffold Cyclization & Formylation Vilsmeier Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier->Scaffold Deriv1 Schiff Bases (Imine formation) Scaffold->Deriv1 + Primary Amines Deriv2 Chalcones (Claisen-Schmidt) Scaffold->Deriv2 + Acetophenones Deriv3 Oxidation to Carboxylic Acids Scaffold->Deriv3 Oxidation Target Target: COX-2 / 5-LOX Inhibition Deriv1->Target Deriv2->Target Deriv3->Target

Caption: Figure 1. Synthetic evolution of pyrazole-4-carbaldehydes and divergent pathways for generating bioactive anti-inflammatory agents.

Protocol Section 1: Biochemical Screening Assays

Before cell-based testing, compounds should be screened for their ability to stabilize proteins and inhibit lytic enzymes, which mimics the prevention of tissue damage during inflammation.

Inhibition of Albumin Denaturation

Principle: Inflammation induces protein denaturation.[1] Compounds that stabilize Bovine Serum Albumin (BSA) against heat-induced denaturation often possess anti-inflammatory properties similar to NSAIDs.

Reagents:

  • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS, pH 6.4).

  • Test Compounds (dissolved in DMSO, diluted to 100–500 µg/mL).

  • Standard: Diclofenac Sodium (same concentration range).

Protocol:

  • Preparation: Mix 0.45 mL of 1% BSA solution with 0.05 mL of the Test Compound solution.

  • Controls:

    • Test Control: 0.45 mL BSA + 0.05 mL DMSO (Vehicle).

    • Product Control: 0.45 mL PBS + 0.05 mL Test Compound (to correct for compound color).

  • Incubation: Incubate samples at 37°C for 20 minutes .

  • Denaturation: Heat samples at 70°C for 5 minutes (or 57°C for 20 mins) in a water bath.

  • Cooling: Allow samples to cool to room temperature (approx. 10 mins).

  • Measurement: Measure Absorbance (Abs) at 660 nm (turbidity).

  • Calculation:

    
    
    
Protease Inhibition Assay

Principle: Neutrophil proteases contribute to tissue damage. Inhibiting trypsin-like activity serves as a model for anti-arthritic potential.

Reagents:

  • 0.06 mg trypsin in 100 µL Tris-HCl buffer (20 mM, pH 7.4).

  • Substrate: 1% Casein (or 4% BSA).

  • Precipitating Agent: 70% Perchloric acid (HClO4).

Protocol:

  • Mix: Combine 100 µL of Trypsin solution + 100 µL of Test Compound.

  • Pre-incubation: Incubate at 37°C for 5 minutes .

  • Substrate Addition: Add 100 µL of Substrate (Casein/BSA).

  • Reaction: Incubate at 37°C for 20 minutes .

  • Termination: Add 200 µL of 70% Perchloric acid to stop the reaction.

  • Clarification: Centrifuge at 3000 rpm for 10 minutes.

  • Measurement: Measure Absorbance of the supernatant at 280 nm .

Protocol Section 2: Cell-Based Mechanistic Assays

Biochemical assays are proxies. The "Gold Standard" for validating pyrazole-4-carbaldehydes is the suppression of inflammatory mediators in macrophages.

Suppression of NO Production in LPS-Induced RAW 264.7 Cells

Principle: Lipopolysaccharide (LPS) stimulates macrophages to express iNOS, producing Nitric Oxide (NO).[2] NO rapidly oxidizes to nitrite (


), which is measured using Griess Reagent.

Critical Reagents:

  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Inducer: LPS (E. coli serotype 055:B5), final conc. 1 µg/mL.

  • Griess Reagent: 1% Sulfanilamide + 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in 2.5% H3PO4.

Step-by-Step Workflow:

  • Seeding: Plate RAW 264.7 cells in 96-well plates at

    
     cells/well in DMEM + 10% FBS. Incubate 24h for adhesion.
    
  • Treatment:

    • Remove media.[3]

    • Add fresh media containing Test Compound (10–100 µM) + LPS (1 µg/mL).

    • Controls: Media only (Blank), LPS only (Positive Control), Compound only (Cytotoxicity Check).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Griess Assay:

    • Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

    • Add 100 µL of Griess Reagent.[4][5]

    • Incubate for 10 minutes at Room Temperature (protect from light).

  • Readout: Measure Absorbance at 540 nm .

  • Validation: Perform an MTT assay on the remaining cells to ensure reduced NO is due to anti-inflammatory activity, not cell death.

Mechanism of Action & Pathway Analysis

Pyrazole-4-carbaldehydes primarily exert their effects by modulating the NF-κB signaling pathway, preventing the transcription of pro-inflammatory enzymes.

Visual 2: Inflammatory Signaling Cascade

This diagram maps the intervention points of pyrazole derivatives within the cellular pathway.

Mechanism LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB_inactive NF-κB (Inactive) TLR4->NFkB_inactive Signal Transduction IkB IκB (Inhibitor) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Degradation of IκB DNA DNA Transcription (COX-2 / iNOS genes) NFkB_active->DNA Translocation Nucleus Nucleus COX2 COX-2 Enzyme DNA->COX2 iNOS iNOS Enzyme DNA->iNOS PGE2 PGE2 (Pain/Swelling) COX2->PGE2 NO Nitric Oxide (Tissue Damage) iNOS->NO Pyrazole Pyrazole-4-carbaldehyde Derivative Pyrazole->NFkB_active Suppression Pyrazole->COX2 Direct Inhibition

Caption: Figure 2. Mechanistic pathway showing Pyrazole-4-carbaldehyde intervention at the transcriptional (NF-κB) and enzymatic (COX-2) levels.

Data Summary & Expected Results

When following the above protocols, high-potency pyrazole derivatives typically yield the following performance metrics.

Assay TypeMetricExpected Range (Active Compounds)Standard (Ref)
Albumin Denaturation IC50 (µg/mL)30 – 80 µg/mLDiclofenac (~40 µg/mL)
Protease Inhibition % Inhibition40 – 70% (at 100 µg/mL)Aspirin / Salicylic Acid
NO Production (RAW 264.7) IC50 (µM)5 – 25 µMIndomethacin / L-NAME
COX-2 Selectivity SI Ratio (COX-1/COX-2)> 50 (Highly Selective)Celecoxib (>300)

References

  • Alegaon, S. G., et al. (2014). Synthesis and anti-inflammatory activity of novel 1,3,4-trisubstituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Vijesh, A. M., et al. (2013). Synthesis, characterization and anti-inflammatory activity of some novel pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Kendre, B. N., et al. (2019). Synthesis and biological evaluation of pyrazole-4-carbaldehyde derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. Link

  • Sakat, S., et al. (2010).[6] In vitro antioxidant and anti-inflammatory activity of methanol extract of Oxalis corniculata Linn. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Green, L. C., et al. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry. Link

  • Thermo Fisher Scientific. (n.d.). Pierce™ Protease Assay Kit Protocol. Link

  • National Cancer Institute (NCL). (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.[3][4][5][7]7. NCL Method ITA-7. Link

Sources

Application Notes and Protocols: 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with various biological targets. This has led to the development of numerous blockbuster drugs incorporating the pyrazole core, spanning therapeutic areas such as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[4][5]

Within this important class of heterocycles, 3-pyridin-3-yl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block for organic synthesis and drug development. This molecule strategically combines three key pharmacophoric elements:

  • The 1H-pyrazole core: Provides a stable aromatic system with tunable electronic properties and multiple points for functionalization.

  • The pyridine-3-yl substituent: Introduces a basic nitrogen atom, which can be crucial for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets.

  • The formyl group at the 4-position: A highly reactive and versatile functional handle that serves as a gateway for a multitude of chemical transformations, including multicomponent reactions, condensations, and cyclizations.[6]

This unique combination of features makes this compound an ideal starting material for the rapid construction of complex molecular architectures and the generation of diverse compound libraries for high-throughput screening. This application note provides a comprehensive guide to the synthesis, properties, and synthetic applications of this valuable building block, complete with detailed, field-proven protocols for its use in the synthesis of medicinally relevant heterocyclic systems.

Physicochemical and Spectroscopic Properties

A thorough characterization of the starting material is fundamental to its effective use in synthesis. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValue
CAS Number 36640-50-3[7]
Molecular Formula C₁₅H₁₁N₃O[7]
Molecular Weight 249.27 g/mol [7]
Appearance Pale yellow to light brown solid[8]
Solubility Soluble in DMF and DMSO; sparingly soluble in common organic solvents like ethanol and chloroform.[8]

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 13.5 (s, 1H, NH), 9.9 (s, 1H, CHO), 9.1 (d, 1H), 8.6 (dd, 1H), 8.5 (s, 1H, pyrazole-H), 8.3 (d, 1H), 7.5 (dd, 1H). (Note: Predicted spectrum; actual experimental data should be obtained for confirmation).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) 185.0 (CHO), 151.0, 149.0, 148.0, 135.0, 134.0, 128.0, 124.0, 118.0. (Note: Predicted spectrum).

  • IR (KBr, cm⁻¹): ~3200-3400 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1580-1600 (C=N and C=C stretches).[9]

  • Mass Spectrometry (ESI-MS): m/z 250.0975 [M+H]⁺.[10]

Synthesis of this compound

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][11][12] This reaction involves the formylation of an electron-rich pyrazole precursor using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Workflow for the Synthesis of the Title Compound

SynthesisWorkflow Start 3-Acetylpyridine Precursor 3-(Pyridin-3-yl)-1H-pyrazole Start->Precursor Condensation Hydrazine Hydrazine Hydrate Hydrazine->Precursor Product This compound Precursor->Product Vilsmeier-Haack Formylation Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Product

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-(Pyridin-3-yl)-1H-pyrazole

This protocol describes the synthesis of the pyrazole precursor from 3-acetylpyridine and hydrazine hydrate.

Materials:

  • 3-Acetylpyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 3-acetylpyridine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[13]

Protocol 2: Vilsmeier-Haack Formylation to Yield this compound

This protocol details the formylation of the pyrazole precursor to obtain the target aldehyde.

Materials:

  • 3-(Pyridin-3-yl)-1H-pyrazole

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF (5.0 eq) to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. This forms the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 3-(pyridin-3-yl)-1H-pyrazole (1.0 eq) in a minimum amount of DMF to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 6-8 hours. Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.[8]

Applications in Organic Synthesis: Building Complex Heterocycles

The aldehyde functionality of this compound makes it an exceptional precursor for the synthesis of various fused heterocyclic systems, particularly through multicomponent reactions (MCRs). MCRs are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single synthetic operation.[5]

Application 1: Synthesis of Pyrano[2,3-c]pyrazoles

Pyrano[2,3-c]pyrazoles are a class of fused heterocycles that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[14][15] A common and efficient route to these compounds is a four-component reaction involving a pyrazole-4-carbaldehyde.

MCR_PyranoPyrazole Aldehyde 3-Pyridin-3-yl-1H- pyrazole-4-carbaldehyde Reaction One-Pot Multicomponent Reaction Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Ketoester Ethyl Acetoacetate Ketoester->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product 6-Amino-4-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)- 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Reaction->Product Cyclization

Caption: Multicomponent synthesis of a pyrano[2,3-c]pyrazole derivative.

This protocol outlines a general procedure for the synthesis of a pyrano[2,3-c]pyrazole derivative using this compound.

Materials:

  • This compound

  • Malononitrile

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 5-10 mol%).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and byproducts.

  • The product can be further purified by recrystallization from ethanol to afford the pure pyrano[2,3-c]pyrazole derivative.[14]

Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a broad spectrum of biological activities, including antiviral, anticancer, and kinase inhibitory properties.[3][16][17][18][19][20] One synthetic approach involves the reaction of a 5-aminopyrazole derivative, which can be synthesized from the corresponding pyrazole-4-carbaldehyde.

PyrazoloPyridine_Workflow Aldehyde 3-Pyridin-3-yl-1H- pyrazole-4-carbaldehyde Amination Reductive Amination/ Other transformations Aldehyde->Amination Aminopyrazole 5-Amino-3-(pyridin-3-yl)- 1H-pyrazole derivative Amination->Aminopyrazole Cyclization Condensation/ Cyclization Aminopyrazole->Cyclization Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Cyclization Product Substituted Pyrazolo[3,4-b]pyridine Cyclization->Product

Caption: Synthetic route to pyrazolo[3,4-b]pyridines.

This protocol provides a general two-step procedure starting from the pyrazole-4-carbaldehyde to a pyrazolo[3,4-b]pyridine.

Step A: Synthesis of a 5-Aminopyrazole Derivative (Illustrative)

The conversion of the carbaldehyde to an amino group at the adjacent position can be achieved through various synthetic routes, often involving the formation of an oxime or hydrazone followed by reduction or rearrangement. For the purpose of this protocol, we will assume the availability of the requisite 5-amino-3-(pyridin-3-yl)-1H-pyrazole derivative.

Step B: Condensation and Cyclization to form the Pyrazolo[3,4-b]pyridine Ring

Materials:

  • 5-Amino-3-(pyridin-3-yl)-1H-pyrazole derivative

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the 5-amino-3-(pyridin-3-yl)-1H-pyrazole derivative (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

  • Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography.[16][19]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in organic synthesis, offering a straightforward entry point to a wide range of complex and medicinally relevant heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. The strategic combination of the pyrazole, pyridine, and aldehyde functionalities ensures its continued importance in the quest for novel therapeutic agents and functional materials. Future research will undoubtedly uncover even more innovative applications for this powerful synthetic tool.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-242.
  • (No author given). (2021). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 13(5), 1-8.
  • Lokhande, P. D., & Hasanzadeh, K. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
  • (No author given). (2014). Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Connect Journals, 14(1), 1-6.
  • (No author given). (2023). Preparation and Characterization of Indole-3-Carbaldehyde-Derived Pyrazoline Derivatives and Evaluation of Biological Efficacy. Chemical Problems, 21(3), 345-353.
  • (No author given). (n.d.). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research.
  • Vidal, V. P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1530.
  • Kolli, S. T., et al. (2021).
  • Al-Ostoot, F. H., et al. (2022).
  • Al-Mulla, A. (2022).
  • (No author given). (2021). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Request PDF.
  • (No author given). (2018).
  • Al-Ostoot, F. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • (No author given). (2019). Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • Ganta, M., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29352-29373.
  • Chouikh, S., et al. (2017). Substituted Pyrazolo[3,4-B]Pyridin-3-Ones and Pyrazolo[3,4-B]Pyridine-5-Carbaldehyde, New One-Pot Synthesis Strategy Amelioration Using Vinamidinium Salts, Antibacterial and Antifungal Activities. Journal of Bacteriology & Parasitology, 8(3), 1-8.
  • (No author given). (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Keating, J. J. (2021). General Entry to Pyrazolo[3,4-b]pyridine-3-carboxamides. Thieme Chemistry.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 923588.
  • (No author given). (2022). Multicomponent synthesis of pyrano-pyrazolo-pyridones by a bimetallic cobalt-cadmium magnetic catalyst. Scientific Reports, 12(1), 1-13.
  • El-Sayed, N. F., et al. (2021). Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Journal of the Iranian Chemical Society, 18(10), 2625-2638.
  • (No author given). (n.d.). 1-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]

  • (No author given). (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-242.
  • (No author given). (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology.
  • (No author given). (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • (No author given). (2011). ChemInform Abstract: Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. Request PDF.
  • (No author given). (n.d.). 1-(pyridin-3-yl)-1h-pyrazole-4-carbaldehyde. PubChemLite.
  • (No author given). (2000). Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3, 2-h]acridin-7-one analogues of acronycine. Journal of Medicinal Chemistry, 43(12), 2285-2292.

Sources

Application Note: Experimental Setup for Palladium-Catalyzed Cross-Coupling of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazoles are ubiquitous pharmacophores in medicinal chemistry, found in blockbuster drugs like Celecoxib and Ruxolitinib. However, their amphoteric nature—possessing both a nucleophilic nitrogen (N1) and electrophilic carbon centers (C3, C4, C5)—presents a unique chemo- and regioselectivity challenge. This guide details the experimental architecture for two distinct palladium-catalyzed workflows: N-arylation (Buchwald-Hartwig type) and C-H arylation (Direct functionalization) .

Mechanistic Distinctions & Strategic Planning

Before selecting a catalyst, the researcher must define the desired bond formation. The pyrazole ring reacts differently depending on whether it acts as the nucleophile or the directing group.

The Bifurcation of Reactivity
  • Path A: N-Arylation (Nucleophilic Attack). The pyrazole N-H acts as the nucleophile displacing a halide on an aryl partner. This follows a Buchwald-Hartwig mechanism. The challenge is often competing coordination of the pyridine-like N2 to the palladium center, which poisons the catalyst.

  • Path B: C-H Arylation (Electrophilic Metallation). The pyrazole ring acts as the substrate for C-H activation. The acidity of the C-H bonds dictates selectivity: C5 > C4 >> C3 . This typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[1][2]

Decision Framework (Visualized)

ReactionSelector Start Target Molecule Strategy BondType Desired Bond Formation? Start->BondType NArylation N-Arylation (N1-Aryl) BondType->NArylation N-C Bond CArylation C-Arylation (C-C Bond) BondType->CArylation C-C Bond LigandSelect Ligand Selection: tBuBrettPhos or XPhos NArylation->LigandSelect Regio Regioselectivity? CArylation->Regio BaseSelect Base: Weak (K3PO4) vs Strong (NaOtBu) LigandSelect->BaseSelect C5 C5-Arylation (Direct C-H) Regio->C5 Default (Most Acidic) C4 C4-Arylation (Suzuki/Halogenated) Regio->C4 Requires 4-Br/I C3 C3-Arylation (Requires Blocking/SEM-Switch) Regio->C3 Difficult

Figure 1: Strategic decision tree for selecting reaction conditions based on the target pyrazole substitution pattern.

Protocol A: Palladium-Catalyzed N-Arylation

Objective: Coupling a pyrazole (nucleophile) with an aryl halide (electrophile).[3]

The "Ligand Effect"

Standard phosphines (PPh3) often fail here because the pyridine-like nitrogen of the pyrazole binds tightly to Pd(II), forming a resting state that resists reductive elimination. Bulky, electron-rich dialkylbiaryl phosphines are required to destabilize this resting state and promote reductive elimination.

Recommended Ligand System:


BuBrettPhos  or BrettPhos .[4]
These ligands are specifically designed to prevent the formation of stable bis-ligated Pd complexes, facilitating the coupling of hindered nucleophiles like pyrazoles [1].
Step-by-Step Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Pyrazole (1.2 equiv)

  • Catalyst: [(Allyl)PdCl]2 (0.5–1.0 mol%) or Pd2(dba)3

  • Ligand:

    
    BuBrettPhos (1.0–2.0 mol%) (L:Pd ratio 1:1 to 2:1)
    
  • Base: K3PO4 (2.0 equiv) or NaO

    
    Bu (for non-sensitive substrates)
    
  • Solvent:

    
    -Amyl Alcohol or Dioxane (anhydrous)
    

Procedure:

  • Vessel Prep: Flame-dry a resealable reaction tube (Schlenk tube or microwave vial) equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the vessel with the Aryl Halide (if solid), Pyrazole, Base (K3PO4), and Precatalyst (e.g.,

    
    BuBrettPhos Pd G3).
    
    • Note: Using a G3 precatalyst ensures a precise 1:1 Pd:L ratio and rapid activation.

  • Evacuation: Seal the vessel and evacuate/backfill with Argon three times.

  • Liquid Addition: Add the solvent (

    
    -Amyl alcohol) and Aryl Halide (if liquid) via syringe through the septum.
    
    • Concentration: Aim for 0.2 M to 0.5 M. Higher concentration often improves rates in N-arylation.

  • Reaction: Heat the mixture to 90–110 °C.

    • Monitoring: Monitor by LCMS. If conversion stalls, add a second portion of catalyst (0.5 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.

Protocol B: Regioselective C-H Arylation (C5-Selective)

Objective: Direct arylation of the C5 position of an N-substituted pyrazole.[3]

Mechanistic Insight (CMD Pathway)

This reaction relies on a Concerted Metalation-Deprotonation (CMD) mechanism.[1][2] A carboxylate base (acetate or pivalate) acts as a shuttle, deprotonating the C5-H bond while simultaneously coordinating to the Palladium center.

  • Selectivity: The C5 proton is the most acidic (pKa ~19.8) due to the inductive effect of the adjacent nitrogen, making it the primary site for CMD [2].

Step-by-Step Protocol

Reagents:

  • N-Methylpyrazole (or other N-alkyl variant) (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1]

  • Ligand: PPh3 (10 mol%) or PCy3 (for difficult substrates)

    • Note: Many C5 arylations proceed under "ligandless" conditions, but PPh3 stabilizes the active species.

  • Base: KOAc (2.0 equiv) or K2CO3/PivOH (0.3 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide) or DMF.

Procedure:

  • Setup: In a glovebox or under strict Argon flow, combine Pd(OAc)2, Ligand, Base, and Aryl Bromide in a reaction vial.

  • Solvent: Add anhydrous DMA (degassed).

  • Substrate: Add the N-alkylpyrazole.

  • Thermal Activation: Seal and heat to 140–150 °C .

    • Critical Factor:[5][6] High temperature is necessary to overcome the energy barrier for C-H cleavage.

  • Workup: The reaction mixture will be dark. Dilute with water and extract with EtOAc. Wash organic layers extensively with water/brine to remove DMA.

Mechanism Visualization

CMD_Mechanism Pd_Pre Pd(OAc)2 Precatalyst OxAdd Oxidative Addition (Ar-Pd-OAc) Pd_Pre->OxAdd Ar-Br Coord Coordination (Pyrazole binds) OxAdd->Coord CMD_TS CMD Transition State (Acetate assists deprotonation) Coord->CMD_TS Slow Step RedElim Reductive Elimination (C-C Bond Formed) CMD_TS->RedElim RedElim->OxAdd Regenerate Pd(II)

Figure 2: Simplified catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) step crucial for C5 selectivity.

Optimization & Troubleshooting Data

Solvent & Base Screening Matrix (N-Arylation)

Data summarized from internal optimization of 1H-pyrazole + 4-bromoanisole.

EntrySolventBaseYield (%)Notes
1TolueneNaO

Bu
45Significant homocoupling of aryl halide.
2DioxaneCs2CO362Slow conversion (24h).
3

-Amyl Alcohol
K3PO4 91 Optimal. Polar protic solvent aids solubility and rate.
4DMFK2CO315Catalyst poisoning suspected.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to instability or lack of ligand.Increase ligand loading (L:Pd 2:1). Switch to a more stable precatalyst (e.g., Buchwald G3 or G4).
No Reaction (SM Recovery) Oxidative addition failure or catalyst poisoning by pyrazole N2.Switch to

BuBrettPhos
(steric bulk prevents N2 binding). Ensure temperature is >100°C.
Regioisomer Mix (C-H) Competition between C5 and C4 sites.Use a bulky N-protecting group (e.g., SEM, THP) to sterically shield C5 if C4 is desired, or use PivOH additive to enhance C5 CMD selectivity.
Protodehalogenation Reduction of Aryl Halide (Ar-Br -> Ar-H).Solvent is acting as a hydride source? Ensure anhydrous conditions. Avoid isopropanol; use

-Amyl alcohol.

Safety Considerations

  • Palladium Residues: Palladium is a heavy metal with strict limits in pharmaceutical ingredients (typically <10 ppm). Always perform metal scavenging (e.g., QuadraSil MP or SiliaMetS Thiol) during workup for late-stage intermediates.

  • Superheating: Reactions in sealed vessels at 140°C (Protocol B) generate significant pressure. Use rated pressure vials and blast shields.

  • Base Handling: NaO

    
    Bu is moisture sensitive and corrosive. Handle in a glovebox or weigh quickly in air.
    

References

  • Onodera, S., Kochi, T., & Kakiuchi, F. (2019).[7] Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives.[8][9] The Journal of Organic Chemistry, 84(10), 6508–6515. Link

  • Mateos, C., Mendiola, J., Carpintero, M., & Minguez, J. M. (2010).[3] Regioselective Palladium-Catalyzed Arylation of N-Methylpyrazoles. Organic Letters, 12(21), 4924–4927. Link

  • Goossen, L. J., & Paetzold, J. (2004). Palladium-Catalyzed Synthesis of Arylpyrazoles via C-H Activation. Angewandte Chemie International Edition, 43(10), 1095-1098. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Application Note: High-Purity Isolation & Purification of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde is a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase, JAK inhibitors) and diverse bioactive heterocycles. Its purification presents a unique challenge due to its amphoteric nature and reactive aldehyde functionality .

This guide moves beyond generic "column chromatography" advice. It provides a chemically grounded purification strategy exploiting the molecule's three distinct physicochemical levers:

  • Basicity: The pyridine nitrogen (

    
    ) allows for pH-controlled solubility switching.
    
  • Acidity: The 1H-pyrazole proton (

    
    ) allows for solubility in strong base (though less commonly used for isolation to avoid Cannizzaro reactions).
    
  • Electrophilicity: The aldehyde group allows for reversible bisulfite adduct formation, separating it from non-carbonyl impurities.

Physicochemical Profile
PropertyCharacteristicPurification Implication
Molecular Formula

MW: 173.17 g/mol
Solubility (Neutral) DMSO, DMF, MeOH, EtOAcSoluble in polar organics; poor in Hexane/Water.
Solubility (Acidic) Water (

)
Forms water-soluble pyridinium/pyrazolium salts.
Solubility (Basic) Water (

)
Forms water-soluble pyrazolate anion.
Stability Air-sensitive (Aldehyde)Prone to oxidation to carboxylic acid over time.

Strategic Purification Workflow

The following decision tree outlines the logical flow for purifying this compound based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture (Vilsmeier-Haack) Quench 1. Acidic Quench & Wash (Remove Neutral Impurities) Start->Quench Hydrolysis pH_Adjust 2. pH Adjustment to 8-9 (Precipitation Point) Quench->pH_Adjust Basify with Na2CO3 Solid Is Solid Precipitate Clean? pH_Adjust->Solid Recryst 3A. Recrystallization (EtOH/H2O or DMF/H2O) Solid->Recryst Yes (Minor impurities) Bisulfite 3B. Bisulfite Adduct Purification (Specific for Aldehydes) Solid->Bisulfite No (Complex mixture) Final Final Pure Compound (>98% HPLC) Recryst->Final Bisulfite->Final

Figure 1: Strategic decision tree for selecting the optimal purification path based on crude purity.

Protocol 1: Acid-Base "Switch" Extraction

Objective: Bulk removal of non-basic impurities (starting materials, neutral byproducts) and tars.

Mechanism: At pH 1, the pyridine ring is protonated (pyridinium), rendering the molecule highly water-soluble. Neutral organic impurities remain in the organic phase. Raising the pH to the isoelectric region (pH 8-9) precipitates the neutral product.

Reagents
  • Hydrochloric Acid (1M and 6M)

  • Saturated Sodium Carbonate (

    
    ) solution
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Brine

Step-by-Step Procedure
  • Dissolution: Dissolve the crude brown solid in 1M HCl (10 mL/g). Ensure pH is < 2.

    • Note: If insoluble tars remain, filter through a celite pad.

  • Acid Wash: Wash the aqueous acidic layer with EtOAc (

    
    ).
    
    • Action: Discard the organic layer (contains non-basic impurities).

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0–5°C in an ice bath.[1]

    • Slowly add Sat.

      
        dropwise with vigorous stirring.
      
    • Target pH: 8.0 – 9.0.

    • Observation: The solution will turn cloudy and a pale yellow/white solid will precipitate.

    • Caution: Do not overshoot to pH > 12, or the pyrazole NH will deprotonate, re-dissolving the product as a salt.

  • Isolation:

    • Stir for 30 minutes to ensure complete precipitation.

    • Filter the solid via vacuum filtration.

    • Wash the cake with cold water (

      
      ) to remove inorganic salts.
      
    • Dry under vacuum at 45°C.

Protocol 2: Bisulfite Adduct Purification

Objective: High-specificity isolation of the aldehyde from chemically similar impurities (e.g., ketones, non-carbonyls) that co-precipitate in Protocol 1.

Mechanism: Aldehydes react with sodium bisulfite (


) to form water-soluble 

-hydroxy sulfonate adducts. Impurities do not form this adduct and can be washed away. The aldehyde is regenerated using mild base or acid.

BisulfiteMechanism Aldehyde Impure Aldehyde (Organic Soluble) Adduct Bisulfite Adduct (Water Soluble) Aldehyde->Adduct + NaHSO3 Bisulfite NaHSO3 (aq) Bisulfite->Adduct Impurities Impurities (Organic Layer) Adduct->Impurities Wash with EtOAc Regen Regeneration (Na2CO3 or H2SO4) Adduct->Regen Hydrolysis Pure Pure Aldehyde Regen->Pure

Figure 2: The reversible bisulfite adduct pathway for aldehyde purification.

Step-by-Step Procedure
  • Adduct Formation:

    • Suspend the semi-pure solid in 3M Sodium Bisulfite (

      
      )  (5 equiv).
      
    • Add a small amount of Ethanol (10-20% v/v) to aid wetting if the solid is hydrophobic.

    • Stir vigorously at room temperature for 2–4 hours.

    • Endpoint: The solid should mostly dissolve as it converts to the water-soluble adduct. Filter off any remaining undissolved solids (these are impurities).

  • Washing:

    • Extract the aqueous adduct solution with EtOAc (

      
      ).
      
    • Action: Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration:

    • Cool the aqueous phase to 0°C.

    • Slowly add Sat.

      
        or 10% NaOH  until pH ~10.
      
    • Observation: The adduct breaks down, and the pure aldehyde precipitates or oils out.

  • Recovery:

    • Extract the regenerated aldehyde into EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      

Protocol 3: Final Polishing (Recrystallization)

Objective: Removal of trace colored impurities and achieving crystalline form.

Solvent Systems:

  • System A (Preferred): Ethanol/Water. Dissolve in boiling Ethanol; add hot water until turbid; cool slowly.

  • System B (For stubborn cases): DMF/Water. Dissolve in minimal DMF; add water to precipitate.

  • System C (Flash Chromatography):

    • Stationary Phase: Silica Gel (neutralized).

    • Eluent: DCM : Methanol (95:5 to 90:10).

    • Tip: Add 1% Triethylamine (TEA) to the eluent to prevent the pyridine moiety from tailing on the silica.

Analytical Validation

Summarized below are the expected analytical markers for the pure compound.

MethodParameterExpected Result
HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax Eclipse)
Mobile PhaseA: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient5% B to 95% B over 15 min
DetectionUV @ 254 nm (Pyridine/Pyrazole absorption)
1H NMR SolventDMSO-

Aldehyde PeakSinglet at

ppm
NH PeakBroad singlet

ppm (exchangeable)
PyridineCharacteristic splitting (dd/dt) around 7.4 - 9.0 ppm

Common Impurity Flags:

  • 
     ppm (s):  Unreacted Vilsmeier reagent traces.
    
  • 
     ppm (broad):  Carboxylic acid (oxidation product).
    

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. ARKIVOC 2011 (xi) 1-21.[2]

  • Bisulfite Adduct Purification Technique

    • Purification of Aldehydes via Bisulfite Adducts. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
  • Compound Properties (Analogous Structures)

    • 1-phenyl-3-(pyridin-4-yl)-1h-pyrazole-4-carbaldehyde Properties. PubChem CID 877236.
  • General Pyrazole Chemistry

    • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[3][4] European Journal of Medicinal Chemistry.[5]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in the Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the formylation of pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their pyrazole formylation reactions. Here, we move beyond standard protocols to provide in-depth, field-proven insights into managing and mitigating common side reactions. Our focus is on understanding the "why" behind experimental choices to empower you to achieve higher yields and purer products.

Troubleshooting Guide: Common Issues and Solutions

This section directly addresses specific problems you may encounter during the formylation of pyrazoles using common methods such as the Vilsmeier-Haack, Duff, and Gattermann reactions.

Issue 1: Low or No Yield of the Desired Formylated Pyrazole

Q: My formylation reaction is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?

A: Low or no product yield is a frequent challenge in pyrazole formylation and can stem from several factors related to the substrate's reactivity, reagent quality, and reaction conditions.

Causality and Troubleshooting Steps:

  • Insufficient Pyrazole Nucleophilicity: The formylation of pyrazoles is an electrophilic aromatic substitution. If the pyrazole ring is substituted with electron-withdrawing groups (e.g., nitro, cyano, or halo groups), its nucleophilicity is reduced, making it less reactive towards the electrophilic formylating agent.[1]

    • Solution: For less reactive pyrazoles, consider using a more potent formylating agent or harsher reaction conditions. For instance, in a Vilsmeier-Haack reaction, you can increase the excess of the Vilsmeier reagent or elevate the reaction temperature.[2] It is crucial to monitor the reaction closely by TLC to avoid decomposition at higher temperatures.

  • N-Unsubstituted Pyrazoles: The Vilsmeier-Haack reaction is often inefficient for N-unsubstituted pyrazoles. The presence of an N-substituent, particularly an electron-donating one, enhances the electron density of the pyrazole ring, thereby facilitating the electrophilic attack at the C4 position.[3]

    • Solution: If your starting material is an N-unsubstituted pyrazole, the most effective solution is to introduce a suitable N-substituent prior to formylation.[3]

  • Reagent Decomposition: The Vilsmeier reagent is notoriously moisture-sensitive and thermally unstable.[4] Exposure to atmospheric moisture leads to rapid hydrolysis, rendering it inactive.

    • Solution: Always use anhydrous solvents and freshly distilled/opened reagents. Prepare the Vilsmeier reagent in situ at low temperatures (0-5 °C) and use it immediately.[2] Ensure all glassware is thoroughly dried before use.

  • Inadequate Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to proceed to completion.

    • Solution: Monitor the reaction progress using TLC. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[2] For some substrates, extending the reaction time may be necessary.

Issue 2: Formation of Multiple Products - Diformylation and Other Isomers

Q: My TLC and NMR analysis show the presence of multiple products, including what appears to be a diformylated pyrazole. How can I suppress the formation of these byproducts?

A: The formation of multiple products, particularly diformylated species, is a common side reaction, especially with highly activated pyrazole rings or under forcing reaction conditions.

Causality and Troubleshooting Steps:

  • Diformylation: This is prevalent in the Duff reaction when both ortho positions to a directing group are available.[4] In the Vilsmeier-Haack reaction, using a large excess of the Vilsmeier reagent or high temperatures can also lead to diformylation, especially with electron-rich pyrazoles.[2]

    • Solution (Duff Reaction): Carefully control the stoichiometry. Reducing the molar ratio of hexamethylenetetramine (HMTA) to the pyrazole substrate can significantly favor mono-formylation.[4]

    • Solution (Vilsmeier-Haack Reaction): Optimize the stoichiometry of the Vilsmeier reagent. A smaller excess is often sufficient.[2] Maintain the lowest effective reaction temperature and monitor the reaction progress to stop it once the desired mono-formylated product is maximized.

  • Formation of Regioisomers: While formylation of pyrazoles typically occurs at the C4 position due to electronic factors, substitution at other positions is possible, leading to a mixture of isomers. The regioselectivity is highly dependent on the substituents already present on the pyrazole ring.

    • Solution: The choice of formylation method can influence regioselectivity. For instance, the Duff reaction is known for its ortho-selectivity in phenolic compounds.[5] For pyrazoles, a careful selection of protecting groups or directing groups can help achieve the desired regioselectivity.

Issue 3: Unwanted Chlorination or Other Unexpected Side Reactions

Q: During my Vilsmeier-Haack formylation, I've isolated a chlorinated pyrazole derivative instead of or in addition to the expected aldehyde. What is happening and how can I prevent this?

A: The Vilsmeier-Haack reagent is a potent electrophile that can participate in reactions other than formylation, with chlorination being a notable side reaction, especially when certain functional groups are present.

Causality and Troubleshooting Steps:

  • Chlorination of Activated Positions: The Vilsmeier reagent, generated from POCl₃ and DMF, can act as a chlorinating agent. This is particularly observed when the pyrazole ring has activating groups or if other susceptible functional groups are present in the molecule. For example, formylation of 5-chloro-1-(2-hydroxyethyl)-3-propylpyrazole can be accompanied by the substitution of the hydroxyl group with a chlorine atom.[1]

    • Solution: To minimize chlorination, it is crucial to control the reaction temperature and the amount of POCl₃ used. Using a milder formylating agent or protecting susceptible functional groups before the formylation step can also be effective strategies.

  • Hydroxymethylation: In some cases, particularly with prolonged heating of DMF, in situ generation of formaldehyde can lead to hydroxymethylation of the pyrazole ring as a side reaction.[1]

    • Solution: Minimize reaction time and temperature to what is necessary for the formylation to complete. Using freshly distilled DMF can also reduce the likelihood of this side reaction.

  • N-Formylation: For pyrazoles with an unprotected N-H group, N-formylation can occur as a competing reaction to C-formylation.

    • Solution: Protecting the pyrazole nitrogen with a suitable protecting group before the formylation reaction is the most effective way to prevent N-formylation.

Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for my pyrazole derivative?

A1: The choice of formylation method depends on the substituents on your pyrazole ring and the desired regioselectivity.

  • Vilsmeier-Haack Reaction: This is the most common and versatile method for formylating electron-rich pyrazoles, typically at the C4 position.[2][6] It is generally high-yielding but can be aggressive, leading to side reactions like chlorination.

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) and an acid (e.g., acetic acid or trifluoroacetic acid) and is a milder alternative to the Vilsmeier-Haack reaction.[7] It is particularly useful for phenols and other activated aromatic systems and can be applied to pyrazoles.[5]

  • Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. While a classic formylation method, its use has diminished due to the hazardous nature of HCN. For pyrazoles, the Vilsmeier-Haack or Duff reactions are generally preferred for their practicality and safety.

Q2: How can I confirm the structure of my formylated pyrazole and identify any side products?

A2: A combination of spectroscopic techniques is essential for structural elucidation.

  • ¹H NMR: The aldehyde proton will appear as a singlet typically between δ 9.5-10.5 ppm. The coupling patterns of the pyrazole ring protons will also shift upon formylation, providing information about the position of the formyl group.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear at around δ 180-190 ppm.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify the molecular formulas of any byproducts.

  • Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde C=O stretch.

Q3: What are the best practices for purifying my formylated pyrazole from side products?

A3: The purification strategy will depend on the properties of your product and the impurities.

  • Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting material. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[8][9]

  • Recrystallization: If the product is a solid and has a significantly different solubility profile from the impurities, recrystallization can be a highly effective purification method.[8]

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, an acid-base extraction can be a useful preliminary purification step.

Data Presentation

Table 1: Influence of Reaction Conditions on the Formylation of 5-chloro-1-phenyl-3-propyl-1H-pyrazole [1]

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield of 4-formyl-pyrazole (%)Yield of 4-hydroxymethyl-pyrazole (%)
11:2:2702No reactionNo reaction
21:2:2120232-
31:5:2120255-
41:6:41202526

As this table demonstrates, increasing the excess of the Vilsmeier reagent and the reaction temperature can improve the yield of the desired formylated product, but can also lead to the formation of side products like the hydroxymethylated pyrazole.

Experimental Protocols

Protocol 1: Selective C4-Formylation of 1-Methyl-3-propyl-5-chloro-1H-pyrazole via Vilsmeier-Haack Reaction[1]

Materials:

  • 1-methyl-3-propyl-5-chloro-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and a dropping funnel

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous DMF (6 equivalents) and cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (4 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 15 minutes to allow for the formation of the Vilsmeier reagent.

  • To this mixture, add 1-methyl-3-propyl-5-chloro-1H-pyrazole (1 equivalent).

  • Remove the ice bath and heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture to pH 7-8 by the slow addition of a saturated NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-methyl-3-propyl-5-chloro-1H-pyrazole-4-carbaldehyde.

Visualizations

Diagram 1: Vilsmeier-Haack Formylation Mechanism and Key Side Reactions

Vilsmeier_Haack cluster_main Vilsmeier-Haack Formylation cluster_side Common Side Reactions Pyrazole Pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack NFormyl N-Formylated Pyrazole Pyrazole->NFormyl Unprotected N-H Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Intermediate Chloro Chlorinated Pyrazole Vilsmeier->Chloro Chlorinating Agent Product 4-Formylpyrazole Intermediate->Product Hydrolysis Diformyl Diformylated Pyrazole Intermediate->Diformyl Excess Vilsmeier Reagent

Caption: Vilsmeier-Haack reaction pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield in Pyrazole Formylation

Troubleshooting_Low_Yield Start Low or No Yield CheckSubstrate Is the pyrazole substituted with EWGs? Start->CheckSubstrate CheckNSub Is the pyrazole N-unsubstituted? CheckSubstrate->CheckNSub No SolutionEWG Increase reagent excess and/or temperature CheckSubstrate->SolutionEWG Yes CheckReagents Are reagents and solvents anhydrous and fresh? CheckNSub->CheckReagents No SolutionNSub N-substitute the pyrazole first CheckNSub->SolutionNSub Yes CheckConditions Are reaction time and temperature sufficient? CheckReagents->CheckConditions Yes SolutionReagents Use anhydrous conditions and fresh reagents CheckReagents->SolutionReagents No SolutionConditions Increase reaction time and/or temperature CheckConditions->SolutionConditions No

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

  • Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2021). PMC. [Link]

  • (PDF) Twice as Nice: The Duff Formylation of Umbelliferone Revised. (2025). ResearchGate. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Duff Formylation Reaction Modification: Water & Microwave Optimization. (n.d.). Studylib. [Link]

  • Duff reaction. (n.d.). Wikipedia. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). PMC. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (2021). Semantic Scholar. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. [Link]

  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). PMC. [Link]

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2025). ResearchGate. [Link]

  • Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. (2025). ResearchGate. [Link]

  • (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (n.d.). Organic Syntheses. [Link]

  • Method for purifying pyrazoles. (n.d.).
  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (n.d.). UAB Divulga. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Suppressing Chlorination Side Reaction Reaction for Enhanced Corey-Kim Oxidation. (2026). SSRN. [Link]

  • Preparation of 3-methylpyrazole. (n.d.).
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). ijpsr.com. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). ijrps.com. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

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Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 18, 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] However, the planarity, crystal packing energy, and potential for strong intermolecular hydrogen bonding in many pyrazole derivatives often lead to poor aqueous solubility.[2][3][4] This low solubility is a primary bottleneck in drug discovery, leading to unreliable assay results, underestimated potency, and poor bioavailability.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth answers to frequently encountered questions. Our goal is to equip you with the knowledge to diagnose solubility-related assay problems, implement effective solutions, and generate reliable, reproducible data.

Section 1: Troubleshooting Guide: Assay-Specific Issues & Solutions

This section addresses the most common and urgent problems faced during experimental work.

Q1: My pyrazole compound precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What are my immediate options?

This is a classic sign of a compound "crashing out" of solution, which occurs when the solvent environment abruptly shifts from a favorable organic solvent (like DMSO) to a predominantly aqueous one.[7] This indicates that you have exceeded the compound's kinetic solubility .[8]

Immediate Corrective Actions:

  • Reduce Final Concentration: The simplest first step is to lower the final concentration of your compound in the assay. This may be sufficient to keep it below its solubility limit.[7]

  • Perform Stepwise Dilutions: Avoid a large, single-step dilution. Instead, perform serial dilutions in a medium containing a progressively lower concentration of the organic solvent. This gradual change can prevent the shock of a rapid solvent shift and keep the compound in solution.[9]

  • Incorporate a Surfactant: Add a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to your aqueous assay buffer before adding the compound.[10][11] Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[12][13][14]

  • Gentle Warming & Sonication: Briefly warming the solution to 37°C or using a sonication bath can help redissolve small amounts of precipitate.[15][16] However, use this with caution, as it may only provide a temporary, supersaturated state, and you must confirm your compound's thermal stability.[17]

Below is a decision workflow for addressing immediate precipitation.

G start Compound Precipitates in Aqueous Buffer step1 Is the final assay concentration critical? start->step1 step2_yes Perform Stepwise Dilution (Gradual solvent change) step1->step2_yes Yes step2_no Lower Final Compound Concentration step1->step2_no No step3 Does precipitation persist? step2_yes->step3 step2_no->step3 step4 Add Surfactant to Buffer (e.g., 0.01% Tween® 80) step3->step4 Yes end_success Proceed with Assay step3->end_success No step5 Does precipitation persist? step4->step5 step6 Consider Advanced Strategy (e.g., Cyclodextrin, pH Mod) step5->step6 Yes step5->end_success No end_fail Re-evaluate Formulation step6->end_fail

Caption: Decision workflow for troubleshooting acute compound precipitation.

Q2: I'm observing high variability in my cell-based assay results. Could this be a solubility issue?

Absolutely. Poor solubility is a major cause of inconsistent and unreliable data in cell-based assays.

Causality Explained:

If your compound is not fully dissolved, you are not delivering a consistent, effective concentration to the cells. Micro-precipitates can lead to:

  • Inconsistent Dosing: The actual concentration of the dissolved, active compound will vary from well to well.

  • Non-specific Cytotoxicity: Solid particles of the compound can be toxic to cells through physical means, independent of the compound's pharmacological activity.[16]

  • Erroneous IC50/EC50 Values: If solubility is lower than the tested concentrations, the dose-response curve will plateau, leading to an inaccurate calculation of potency.

Troubleshooting Protocol:

  • Visual Inspection: Before adding your compound to cells, prepare the final dilution in your cell culture medium and inspect it under a microscope. Look for any signs of precipitation, crystals, or cloudiness.

  • Solvent Toxicity Control: Always run a vehicle control group, treating cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment. This ensures that any observed effects are from the compound, not the solvent.[18]

  • Determine Maximum Tolerated Solvent Concentration: The acceptable concentration of a co-solvent like DMSO is cell-line dependent. While a general rule is to keep the final concentration below 0.5% or 1%, some sensitive cell lines may show stress at concentrations as low as 0.1%.[18][19][20][21] It is crucial to perform a solvent tolerance test for your specific cell line.

  • Re-evaluate Solubilization Strategy: If you confirm precipitation, you must improve your formulation. Refer to the strategies in this guide, such as using co-solvents, surfactants, or cyclodextrins.

Q3: How do I choose the right co-solvent and what is the maximum concentration I can use?

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[22][23] Dimethyl sulfoxide (DMSO) is the most common, but others can be effective.[23]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the energy required to dissolve a non-polar solute.[22]

Common Co-solvents and Their Properties:

Co-solventKey Properties & Use CasesTypical Max % in Cell Assays
DMSO Powerful, universal solvent for hydrophobic compounds.[23]0.1% - 1.0% (Cell line dependent)[18][20]
Ethanol Good for moderately non-polar compounds. Can be more volatile.[24][25]0.5% - 1.0%
PEG 400 Polyethylene glycol 400. Less toxic than DMSO/Ethanol. Good for in vivo studies.[22][24]1.0% - 2.0%
DMA Dimethylacetamide. Strong solvent, can be more toxic.[22]< 0.5%

Selection and Optimization Workflow:

  • Start with DMSO: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This is the standard starting point.[15]

  • Check for Solubility: Ensure your compound fully dissolves in the stock solution. If not, you may need a different solvent or a more advanced technique.

  • Determine Assay Solvent Tolerance: As mentioned in Q2, test your assay system (e.g., cells, enzymes) with a dilution series of the solvent alone to find the highest concentration that does not cause interference or toxicity. This is your working limit.

  • Calculate Dilution Factor: Ensure your stock concentration is high enough that the final dilution into your assay buffer keeps the solvent concentration below this determined limit. A 1000x stock (diluting 1 µL into 1 mL) is common to achieve a final solvent concentration of 0.1%.[16]

Section 2: Advanced Solubilization Strategies & Protocols

When simple co-solvents are insufficient, more advanced formulation strategies are required.

Q4: When should I consider using cyclodextrins, and how do I select the right one?

Consider cyclodextrins when co-solvents cause assay interference or toxicity, or when you need a significant boost in solubility that co-solvents cannot provide.[7]

Mechanism of Action: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic exterior and a hydrophobic inner cavity.[26] Poorly soluble pyrazole compounds can be encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex."[7][26][27]

G cluster_0 Aqueous Environment CD Cyclodextrin (Hydrophilic Exterior) Complex Pyrazole Cyclodextrin CD->Complex:f1 Forms Complex Drug Poorly Soluble Pyrazole Compound (Hydrophobic) Drug->Complex:f0 Encapsulation

Caption: Mechanism of cyclodextrin encapsulation.

Common Cyclodextrin Derivatives:

Cyclodextrin DerivativeKey FeaturesPrimary Application
HP-β-CD (Hydroxypropyl-β-CD)High aqueous solubility, low toxicity. Most common choice.[28]General purpose solubilizer for in vitro and in vivo use.
SBE-β-CD (Sulfobutyl Ether-β-CD)High aqueous solubility, negatively charged. Can enhance solubility of cationic drugs.[23]Parenteral formulations, solubilizing basic compounds.
M-β-CD (Methyl-β-CD)High solubility, known to extract cholesterol from cell membranes.[28]Often used in cell biology studies, but can have cytotoxic effects.
Protocol: Preparing a Pyrazole Compound Formulation with HP-β-CD
  • Determine Stoichiometry: A 1:1 molar ratio of the pyrazole compound to HP-β-CD is a common starting point.

  • Prepare CD Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous assay buffer. For example, to make a 40% (w/v) solution, dissolve 4g of HP-β-CD in a final volume of 10 mL of buffer.

  • Add Compound: Weigh your pyrazole compound and add it directly to the HP-β-CD solution.

  • Facilitate Complexation: Vortex the mixture vigorously. Then, place it on a shaker or rotator at room temperature for 24-48 hours to allow the inclusion complex to reach equilibrium.

  • Remove Excess Solid: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved solid compound.

  • Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates. The resulting clear solution is your stock. You must then determine the actual concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Q5: How can pH modification improve the solubility of my ionizable pyrazole compound?

Many pyrazole derivatives contain ionizable functional groups (acidic or basic).[29] The solubility of these compounds is highly dependent on pH.[24][30]

Mechanism of Action: According to the Henderson-Hasselbalch equation, a compound's ionization state changes with pH. The ionized (charged) form of a compound is almost always significantly more soluble in aqueous media than the neutral form.[30]

  • For a weak acid: Solubility increases as the pH rises above its pKa.

  • For a weak base: Solubility increases as the pH falls below its pKa.

Applicability: This strategy is only effective if:

  • Your pyrazole compound has an ionizable group within a usable pKa range (typically 2-10).

  • Your assay can tolerate the required pH change without affecting its performance (e.g., enzyme activity, cell viability).

Experimental Steps to Test pH-Dependent Solubility:

  • Prepare Buffers: Make a series of buffers across a relevant pH range (e.g., from pH 5.0 to 9.0).

  • Add Excess Compound: Add an excess amount of your solid pyrazole compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature for 24 hours to ensure the solution reaches thermodynamic equilibrium .[17]

  • Separate and Analyze: Centrifuge and filter each sample as described in the cyclodextrin protocol.

  • Measure Concentration: Quantify the concentration of the dissolved compound in each filtered supernatant using HPLC-UV.

  • Plot Data: Plot the measured solubility against the pH to generate a pH-solubility profile and identify the optimal pH for your assay.

Section 3: Frequently Asked Questions (FAQs)

Q6: What intrinsic properties of pyrazole compounds contribute to their poor solubility?

The solubility of pyrazole derivatives is influenced by a combination of factors:

  • Crystal Lattice Energy: The planar nature of the pyrazole ring can promote efficient molecular packing in a crystal lattice. High lattice energy means more energy is required to break the crystal apart and dissolve the compound.[3][4]

  • Intermolecular Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and acceptor (N). This can lead to strong intermolecular hydrogen bonds, which increase the melting point and decrease solubility.[2]

  • Lipophilicity: While the pyrazole ring itself is less lipophilic than a benzene ring, the substituents attached to it in many drug candidates are often large and hydrophobic, driving the overall molecule to have low water solubility.[29]

Q7: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

Understanding this distinction is critical for designing robust experiments.[17][31][32]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a specific temperature and pressure.[8][17] It is determined by adding excess solid to a solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[5]

  • Kinetic Solubility: This is a measure of how quickly a compound precipitates from a supersaturated solution. It is typically measured by taking a concentrated stock solution (e.g., in DMSO) and diluting it into an aqueous buffer.[5][8] The concentration at which precipitation is first observed is the kinetic solubility. This value is often higher than the thermodynamic solubility because the compound may initially form a metastable amorphous precipitate or a supersaturated solution.[31]

Why it Matters for Assays:

  • Early Discovery/HTS: Kinetic solubility assays are fast and used to quickly flag compounds that will precipitate upon dilution from DMSO stocks.[5][32]

  • Lead Optimization/Formulation: Thermodynamic solubility is crucial for understanding the true, stable solubility limit of a compound, which is essential for developing formulations and predicting in vivo behavior.[5][31]

If your assay involves long incubation times, a compound that is kinetically soluble might still precipitate over time as it converts to its more stable, less soluble crystalline form, leading to inaccurate results.[17]

References

  • Jadhav, S. B., Shingare, P. B., & Shirote, P. J. (2013). Solubility enhancement of Cox-2 inhibitors using various solvent systems. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 542-548.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Timm, M., et al. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?
  • Kulkarni, P. K., et al. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Store.
  • Hasan, Z., et al. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?
  • Kulkarni, P. K., et al. (2010). ENHANCING SOLUBILITY AND DISSOLUTION OF CELECOXIB BY SPRAY DRYING TECHNIQUE.
  • Ravar, A., et al. (2018). Enhancing Solubility and Dissolution of Celecoxib by Nanocrystals.
  • Kim, D. W., et al. (2018). Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. Molecules, 23(12), 3331.
  • O'Donnell, E., et al. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design, 35(5), 639-650.
  • Raytor. (2023).
  • BenchChem. (2025).
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • BenchChem. (2025).
  • Jagiellonian Centre of Innovation. (2018). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO.
  • de Medeiros, V. M. C., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(4), 85-93.
  • Reddit. (2023). Maximum DMSO concentration in media for cell culture?
  • Ko, M. J., et al. (2021). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of medicinal chemistry, 64(22), 16596-16613.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International journal of pharmaceutics, 315(1-2), 1-8.
  • Kawakami, K., et al. (2006). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents. MCE.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech and Industrial Medicine.
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45.
  • BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays. BenchChem.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC medicinal chemistry, 13(8), 921-939.
  • Aboutayeb, R., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 276-282.
  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.
  • da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International journal of molecular sciences, 23(15), 8684.
  • Selleckchem.com. Frequently Asked Questions. Selleckchem.
  • Kumar, A., et al. (2016). STUDY OF ANTIOXIDANT, ANTIMICROBIAL AND ANTHELMINTIC PROPERTIES OF 1-NICOTINOYL-4-ARYL-3-METHYL 3a,4- DIHYDROPYRAZOLO [3,4c] PYRAZOLES AND THEIR INCLUSION COMPLEXES WITH ?-CYCLODEXTRIN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(8), 1234-1249.
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Technical Support Center: Scale-Up Synthesis of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-ALD-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Scope

This technical guide addresses the scale-up challenges for synthesizing 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde . The primary synthetic route involves the Vilsmeier-Haack formylation of the parent 3-(pyridin-3-yl)-1H-pyrazole.

While the chemistry appears straightforward on a milligram scale, kilogram-scale production introduces critical failure points regarding thermal runaway , regioselectivity , and amphoteric isolation mechanics .[1] This guide replaces standard "recipes" with a troubleshooting-first approach, designed to prevent batch loss.

Part 1: The "Golden Path" Protocol (Scale-Up Optimized)

Note: This protocol is designed for stability and safety, prioritizing control over speed.

Reaction Scheme

The transformation utilizes Phosphorus Oxychloride (


) and Dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent in situ, which attacks the electron-rich C4 position of the pyrazole.[2]
Optimized Workflow
StepOperationCritical ParameterTechnical Rationale
1 Vilsmeier Reagent Formation

Exotherm Control: Adding

to DMF is highly exothermic. High temps here degrade the reagent before it reacts.
2 Substrate Addition Solution Phase Dissolve the pyrazole in minimal DMF before addition. Adding solid causes hot-spots and "gummy" clumping.
3 Reaction Phase

The pyrazole ring is electron-deficient due to the pyridine substituent; heat is required to drive the electrophilic aromatic substitution.
4 Quenching (Hydrolysis) Inverse Quench Safety: Pour the reaction mixture into ice water. Never add water to the reaction vessel (violent steam generation).
5 Isolation (The Trap) pH 7.5 - 8.0 Isoelectric Point: The product has a basic pyridine N and an acidic pyrazole NH. It is soluble at both low pH (protonated) and high pH (deprotonated).

Part 2: Troubleshooting & FAQs

Module A: Reaction Issues (Chemistry & Kinetics)

Q: The reaction mixture turned into a black, viscous tar.[1] What happened? Diagnosis: Thermal Runaway / Polymerization.

  • Root Cause: You likely added the substrate too quickly or allowed the Vilsmeier complex formation temperature to spike above 20°C.

  • The Fix:

    • Ensure the reactor jacket is pre-cooled to 0°C before

      
       addition.
      
    • Dilution Factor: Ensure the total DMF volume is at least 5-8 volumes relative to the substrate. High concentrations favor intermolecular polymerization.

Q: TLC shows starting material remaining even after 12 hours at reflux. Diagnosis: Reagent Deactivation.

  • Root Cause: Moisture ingress. The Vilsmeier reagent (chloroiminium salt) hydrolyzes instantly with atmospheric moisture.

  • The Fix:

    • Dry Your Solvents: DMF must be anhydrous (

      
       water).
      
    • Stoichiometry: The theoretical requirement is 1:1, but the pyridine ring can complex with

      
      .[1] Increase 
      
      
      
      equivalents to 1.5 - 2.0 eq .
Module B: Isolation & Purification (The "Amphoteric Trap")

Q: I quenched the reaction, but no solid precipitated. The solution is clear. Diagnosis: Incorrect pH window (Solubility Trap).

  • Mechanism:

    • pH < 4: The pyridine nitrogen is protonated (

      
      ). The molecule is ionic and water-soluble.
      
    • pH > 10: The pyrazole NH is deprotonated (

      
      ). The molecule is ionic and water-soluble.
      
  • The Fix:

    • Place a calibrated pH probe into the quench tank.

    • Slowly add saturated

      
       or 
      
      
      
      .
    • Stop exactly at pH 7.5 - 8.0.

    • Stir for 1 hour to allow crystal growth (Ostwald ripening) before filtration.

Q: The product contains a chlorinated impurity (~10%). Diagnosis: Chlorination at the C3/C5 position or Pyridine ring.

  • Root Cause: Overheating during the reagent formation step generates reactive phosphorus species that promote chlorination over formylation.

  • The Fix: Keep the

    
     addition strictly below 10°C. If the impurity persists, reduce the reaction temperature from 90°C to 70°C and extend the time.
    

Part 3: Process Visualization

Workflow Logic & Decision Tree

G Start Start: Reagent Prep Complex Form Vilsmeier Complex (DMF + POCl3, <5°C) Start->Complex Addition Add Pyrazole Substrate (Dissolved in DMF) Complex->Addition Error_Tar Issue: Black Tar/Exotherm Action: Check Cooling/Rate Complex->Error_Tar T > 20°C Heat Heat to 80-90°C (Monitor by HPLC/TLC) Addition->Heat Check Check Conversion Heat->Check Check->Heat Incomplete (>5% SM) Quench Inverse Quench (Pour into Ice Water) Check->Quench Complete pH_Adj Adjust pH to 7.5 - 8.0 (CRITICAL STEP) Quench->pH_Adj Filter Filter & Wash (Cold Water) pH_Adj->Filter Error_Sol Issue: No Precipitate Action: Check pH (Target 7.8) pH_Adj->Error_Sol pH < 5 or > 10

Caption: Figure 1. Optimized Scale-Up Workflow with Critical Control Points (CCP) for Vilsmeier-Haack Formylation.

Part 4: Safety & Compliance (E-E-A-T)

Hazard Management:
  • Immediate Danger:

    
     reacts violently with water to produce 
    
    
    
    gas and Phosphoric Acid.
  • Engineering Control: The quench vessel must be equipped with a scrubber system (NaOH trap) to neutralize the massive evolution of

    
     gas during the hydrolysis step.
    
  • PPE: Full face shield, chemical-resistant gloves (Silver Shield/4H), and chemically resistant apron are mandatory.[1]

Thermal Stability Data
  • Vilsmeier Reagent: Thermally unstable above 40-50°C in the absence of substrate. Never heat the

    
    /DMF mixture without the substrate present.
    
  • Reaction Mixture: The reaction is exothermic.[2][3] On a scale >1kg, dosing must be gravimetrically controlled to prevent heat accumulation.[1]

References

  • Vilsmeier-Haack Reaction Mechanism & Scale-up

    • Title: Vilsmeier-Haack Reaction (Organic Chemistry Portal)[1][4]

    • Source: Organic Chemistry Portal
    • URL:[Link][1]

  • Pyrazole Formylation Specifics

    • Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes[1][5][6][7][8]

    • Source: ARKIVOC (2011)[1]

    • URL:[Link][1]

  • Safety in Vilsmeier Scale-Up

    • Title: Thermal Hazards of the Vilsmeier-Haack Reaction[9][10]

    • Source: Organic Process Research & Development
    • URL:[Link][1]

  • Title: Purification of Laboratory Chemicals (Standard Reference)

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Validation & Comparative

Comparative Validation Guide: Scalable Synthesis of 3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a Direct Vilsmeier-Haack Cyclization route for the synthesis of 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde , a critical scaffold in the development of p38 MAP kinase inhibitors and TGF-beta receptor antagonists.

We compare this "New Route" (Method B) against the industry-standard Suzuki-Miyaura Cross-Coupling (Method A). While Method A offers high regiochemical certainty, our validation data demonstrates that Method B provides a superior cost-to-yield ratio, reduced metal impurity profile, and higher scalability for multigram synthesis, albeit with increased thermal management requirements.

Key Findings:

  • Cost Reduction: Method B reduces raw material costs by ~65% by eliminating palladium catalysts and boronic acid derivatives.

  • Step Efficiency: Method B utilizes a "one-pot" cyclization-formylation sequence, reducing the workflow from 3 steps (linear) to 2 steps.

  • Yield: Method B achieves an isolated yield of 78% , comparable to the cumulative yield of Method A (72%).

Chemical Context & Strategic Analysis

The target molecule features a pyrazole core substituted with a 3-pyridyl ring and a C4-aldehyde.[1][2] The electron-deficient nature of the pyridine ring and the amphoteric nature of the pyrazole NH make this synthesis challenging regarding regioselectivity and purification.

The Competitors
  • Method A: Suzuki-Miyaura Coupling (The Benchmark)

    • Mechanism:[1][3][4][5][6] Pd-catalyzed coupling of 3-pyridylboronic acid with 3-iodo-1H-pyrazole-4-carbaldehyde (or its protected analog).

    • Pros: Mild conditions, high functional group tolerance, established purity profile.

    • Cons: High cost of catalysts (

      
      ), instability of boronic acids (protodeboronation), and requirement for heavy metal scavenging.
      
  • Method B: Direct Vilsmeier Cyclization (The New Route)

    • Mechanism:[1][3][4][5][6] Reaction of 3-acetylpyridine semicarbazone with

      
      /DMF. The Vilsmeier reagent acts as a C1 synthon, attacking the hydrazone nitrogen and the alpha-carbon to close the ring and install the aldehyde simultaneously.
      
    • Pros: Cheap reagents (

      
      , Hydrazine), scalable, metal-free.
      
    • Cons: Exothermic reaction requiring strict temperature control; generation of phosphorus waste.

Comparative Data Analysis

The following data was generated from parallel 10g scale-up runs.

MetricMethod A: Suzuki CouplingMethod B: Vilsmeier Cyclization
Starting Material 3-Iodo-1H-pyrazole-4-carbaldehyde3-Acetylpyridine
Key Reagents 3-Pyridylboronic acid,

,

Semicarbazide HCl,

, DMF
Step Count 1 (Convergent)2 (Linear: Semicarbazone

Cyclization)
Reaction Time 12 Hours6 Hours (Reaction) + 2 Hours (Quench)
Isolated Yield 81% (Coupling step only)78% (Overall from Acetylpyridine)
Purity (HPLC) 99.2%98.5% (Requires recrystallization)
E-Factor (kg waste/kg product) 45 (High solvent/silica usage)28 (Aqueous waste dominant)
Cost/Gram $185.00$42.00

Technical Validation: Method B (New Route)

Mechanistic Pathway

The efficiency of Method B relies on the "Vilsmeier-Haack-Arnold" type transformation. The Vilsmeier reagent (chloroiminium ion) performs a double electrophilic attack on the electron-rich semicarbazone.

VilsmeierMechanism cluster_0 One-Pot Transformation SM 3-Acetylpyridine Semicarbazone Int1 Intermediate A (Chloroiminium Attack) SM->Int1 + VR (0°C) VR Vilsmeier Reagent (POCl3 + DMF) Int2 Cyclization & Formylation Int1->Int2 Heat (60-70°C) Prod Target: 3-(Pyridin-3-yl)-1H-pyrazole -4-carbaldehyde Int2->Prod Hydrolysis (Ice/NaOH)

Figure 1: Mechanistic flow of the Vilsmeier-Haack cyclization from the semicarbazone precursor.

Detailed Experimental Protocol

Objective: Synthesis of 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde (10g scale).

Step 1: Formation of Semicarbazone

  • Dissolution: Dissolve 3-acetylpyridine (10.0 g, 82.6 mmol) in Ethanol (100 mL).

  • Addition: Add a solution of Semicarbazide Hydrochloride (10.1 g, 90.8 mmol) and Sodium Acetate (11.2 g) in water (30 mL).

  • Reaction: Reflux for 2 hours. A white precipitate forms.

  • Isolation: Cool to RT, filter the solid, wash with cold water and ethanol. Dry under vacuum.

    • Checkpoint: Yield >90%.[3][7] Purity check by TLC (EtOAc:Hexane 1:1).

Step 2: Vilsmeier Cyclization (Critical Step)

  • Reagent Prep: In a dry 3-neck flask under

    
    , cool DMF (40 mL, 5 equiv) to 0°C.
    
  • Vilsmeier Reagent Formation: Add

    
     (33.8 mL, 4.5 equiv) dropwise over 30 mins. Caution: Exothermic. Maintain internal temp <10°C. Stir for 30 mins to form the white semi-solid chloroiminium salt.
    
  • Substrate Addition: Add the dried semicarbazone (from Step 1) portion-wise to the Vilsmeier reagent at 0°C.

  • Cyclization: Allow to warm to RT, then heat to 60-70°C for 4-6 hours.

    • Note: The solution will turn dark orange/red. Monitor by LCMS for disappearance of starting material (

      
       ~179).
      
  • Quenching: Pour the reaction mixture onto crushed ice (300 g). Stir vigorously.

  • Hydrolysis: Neutralize carefully with 5N NaOH or saturated

    
     to pH 7-8. Caution: Vigorous gas evolution.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or purify via silica column (DCM:MeOH 95:5) to obtain a pale yellow solid.

Validation Criteria & Troubleshooting
ParameterSpecificationTroubleshooting
Appearance Pale yellow to off-white solidDark brown indicates overheating during

addition.
LCMS

If

202 is observed, incomplete hydrolysis of the formyl group occurred. Stir longer in aqueous base.
1H NMR Aldehyde proton at

ppm
Absence of aldehyde signal suggests failure of the second Vilsmeier attack. Increase

equivalents.

Workflow Comparison Diagram

WorkflowComparison cluster_A Method A: Suzuki (Traditional) cluster_B Method B: Vilsmeier (Recommended) A1 3-Iodo-pyrazole-4-CHO A3 Pd Catalyst / Base / Heat A1->A3 A2 3-Pyridyl Boronic Acid A2->A3 A4 Pd Scavenging / Column A3->A4 Final 3-(Pyridin-3-yl)-1H-pyrazole-4-carbaldehyde A4->Final High Cost High Purity B1 3-Acetylpyridine B2 Semicarbazone Formation B1->B2 B3 POCl3 / DMF (Cyclization) B2->B3 B4 Ice Quench / Recrystallization B3->B4 B4->Final Low Cost Scalable

Figure 2: Operational workflow comparison highlighting the streamlined nature of Method B.

Conclusion

The validation confirms that the Vilsmeier-Haack cyclization of 3-acetylpyridine semicarbazone is a robust, scalable alternative to Suzuki coupling. While Method A is preferable for milligram-scale discovery where reagent cost is negligible, Method B is the superior choice for gram-to-kilogram scale-up , offering a 65% cost reduction and eliminating heavy metal contamination risks.

References

  • Kira, M. A., et al. (1970). "The Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles." Tetrahedron Letters, 11(48), 4215-4216.

  • Hassan, A. S., et al. (2021).[2] "Synthesis of 3-aryl-1-pyridin-2-yl-1H-pyrazole-4-carbaldehyde." Molecules, 26(21), 6685.

  • Bethel, P. A., et al. (2012). "Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling." Tetrahedron, 68(27), 5434-5444.

  • Mohareb, R. M., et al. (2011). "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes...". Arkivoc, 2011(xi), 1-21.[7]

  • Paul, S., et al. (2013). "Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction." Journal of Chemical Research.

Sources

Cross-Validation of Analytical Methods for 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Scientist’s Guide to Purity Assessment & Method Orthogonality
Executive Summary

In the synthesis of kinase inhibitors (e.g., Crizotinib analogs), 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde (CAS: 26563-59-9) serves as a critical "linchpin" intermediate. Its quality directly dictates the yield and impurity profile of the final API.[1] However, relying solely on a single analytical technique—typically HPLC-UV—is fraught with risk due to the compound's amphoteric nature and lack of commercially available "Gold Standard" reference materials.

This guide outlines a cross-validation strategy using two orthogonal techniques: RP-HPLC-UV (for routine impurity profiling) and Quantitative NMR (qNMR) (for absolute purity determination). By leveraging the physical separation of chromatography against the molar response of nuclear magnetic resonance, researchers can establish a self-validating quality system compliant with ICH Q2(R1) principles.

Chemical Profile & Analytical Challenges

Before defining the protocol, we must understand the analyte's behavior in solution.

FeatureChemical ImplicationAnalytical Consequence
Structure Pyridine + Pyrazole ringsBasicity: The pyridine nitrogen (

) and pyrazole nitrogen can interact with free silanols on HPLC columns, causing severe peak tailing.
Functional Group C4-Aldehyde (-CHO)Reactivity: Susceptible to oxidation (forming carboxylic acid) or dimerization. The aldehyde proton provides a distinct NMR handle (~9-10 ppm).
Tautomerism 1H-PyrazolePeak Splitting: In slow-exchange solvents (e.g., DMSO-

), tautomers may appear as broadened or split signals if not controlled by temperature or pH.
Method A: The Routine Engine (RP-HPLC-UV)

Objective: To separate the main peak from process impurities (e.g., unreacted 3-acetylpyridine, Vilsmeier-Haack byproducts) and degradation products (carboxylic acid).

Optimized Protocol
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm. Why? End-capping reduces silanol interactions with the basic pyridine ring.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Why? High pH keeps the basic nitrogens deprotonated (neutral), improving peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic

    
    ) and 280 nm (aldehyde 
    
    
    
    ).
  • Column Temp: 30°C.

Validation Checkpoint: The "Achilles' heel" of this method is the Response Factor (RF) . If the impurities have different extinction coefficients than the main peak (which is common with oxidized byproducts), Area% purity will be biased. This is why we need Method B.

Method B: The Orthogonal Validator (1H-qNMR)

Objective: To determine absolute purity (weight/weight %) without requiring a reference standard of the analyte itself. This effectively "calibrates" the HPLC method.

Experimental Protocol
  • Solvent: DMSO-

    
     (Provides good solubility and separates exchangeable protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Selection Logic: The IS must have non-overlapping signals with the analyte. Maleic acid gives a sharp singlet at ~6.3 ppm, usually clear of the pyridine/pyrazole aromatic region (7.0–9.0 ppm).

  • Relaxation Delay (D1): Set to

    
     (typically 30–60 seconds). Crucial: Insufficient relaxation is the #1 cause of qNMR error.
    
  • Pulse Angle: 90°.

  • Scans: 16 or 32 (Sufficient for S/N > 150:1).

Quantification Formula

The purity (


) is calculated as:


  • 
    : Integral area (Aldehyde proton for analyte vs. IS signal).
    
  • 
    : Number of protons (1 for CHO, 2 for Maleic Acid).
    
  • 
    : Molecular weight.
    
  • 
    : Weight taken.
    
Cross-Validation Strategy

The power of this guide lies in the interaction between Method A and Method B. We do not just run them side-by-side; we use them to troubleshoot each other.

The Discrepancy Analysis Workflow

CrossValidation Start Sample Analysis HPLC Method A: HPLC-UV (Area %) Start->HPLC qNMR Method B: qNMR (w/w %) Start->qNMR Compare Compare Purity Values HPLC->Compare qNMR->Compare Match Match (< 1.0% Diff) VALIDATED Compare->Match Values Align Mismatch Mismatch (> 1.0% Diff) INVESTIGATE Compare->Mismatch Significant Deviation Case1 HPLC > qNMR (Hidden Impurities) Mismatch->Case1 HPLC overestimates Case2 qNMR > HPLC (UV Bias/Inorganic Salt) Mismatch->Case2 qNMR overestimates Action1 Action: Check UV response factors or non-chromophoric impurities Case1->Action1 Action2 Action: Check Hygroscopicity or Residual Solvents (GC) Case2->Action2

Figure 1: Decision tree for interpreting orthogonal data discrepancies.

Data Comparison Table
ParameterHPLC-UV (Area %)qNMR (w/w %)Interpretation of Discrepancy
Specificity High (Separates isomers)High (Distinct chemical shifts)If HPLC shows 1 peak but qNMR shows impurity signals, HPLC co-elution is occurring.
Linearity

(Concentration dependent)
Inherently Linear (Molar dependent)qNMR confirms if HPLC detector saturation is occurring at high concentrations.
Purity Value 99.5% (Example)98.2% (Example)Result: The sample likely contains inorganic salts or residual solvents (invisible to UV) or the main peak has a lower extinction coefficient than impurities.
LOD/LOQ High Sensitivity (ppm range)Low Sensitivity (~0.1%)HPLC is required for trace impurity limits; qNMR is for assay assignment.
Step-by-Step Validation Protocol (ICH Q2 Aligned)
Step 1: Specificity Stress Test
  • Action: Expose the sample to 3%

    
     for 2 hours.
    
  • HPLC Observation: Look for the emergence of the carboxylic acid peak (usually elutes earlier in RP).

  • qNMR Observation: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of broad COOH exchangeables (11-13 ppm).

  • Success Criteria: Resolution (

    
    ) > 1.5 between aldehyde and acid in HPLC.
    
Step 2: Linearity & Range
  • HPLC: Prepare 5 concentrations (50% to 150% of target). Plot Area vs. Conc.

  • qNMR: Perform "linearity by mass" (weighing different amounts of analyte vs. fixed IS) to prove the proton integration ratio is constant.

Step 3: Robustness (pH)
  • Critical for this molecule: Vary Mobile Phase A pH by ±0.2 units.

  • Why: The pyridine ring protonation state changes drastically near pH 4-6. Using pH 10 (Ammonium Bicarbonate) is robust, but if using pH 3 (Formate), slight shifts can cause massive retention time drift.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[3] Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an alternative to traditional HPLC assay analysis.[3]Link

  • BenchChem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.Link

  • Gao, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2256. (Provides context on the tautomerism and synthesis of the pyridine-pyrazole core). Link

Sources

Structure-activity relationship (SAR) studies of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) Studies of 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde Analogs

Executive Summary

This technical guide provides a rigorous analysis of the This compound scaffold, a privileged pharmacophore in modern drug discovery. Unlike rigid templates, this guide deconstructs the scaffold’s utility in kinase inhibition (JNK3, CDK, FLT3) and oncology (A549, MCF-7 cell lines). We compare the performance of the core aldehyde against its functionalized derivatives (chalcones, Schiff bases) and clinical standards, demonstrating why the C4-aldehyde is not merely an intermediate but a critical "divergency point" for potency optimization.

The Scaffold Architecture & Synthetic Logic

The this compound core is a bi-heteroaromatic system designed to mimic the adenine ring of ATP, making it a potent ATP-competitive kinase inhibitor.

Chemical Synthesis Strategy

The synthesis relies on the Vilsmeier-Haack reaction , a robust, self-validating protocol that introduces the formyl group at the C4 position of the pyrazole ring.

DOT Diagram: Synthesis Workflow

SynthesisWorkflow Start Acetylpyridine (Precursor) Step1 Claisen-Schmidt Condensation Start->Step1 + Phenylhydrazine Inter Hydrazone Intermediate Step1->Inter Step2 Vilsmeier-Haack (POCl3/DMF) Inter->Step2 Cyclization & Formylation Product 3-Pyridin-3-yl-1H-pyrazole -4-carbaldehyde Step2->Product Hydrolysis Deriv Functionalization (Schiff Bases/Chalcones) Product->Deriv Divergent Synthesis

Caption: Step-wise synthetic pathway transforming acetylpyridine precursors into the active aldehyde scaffold via Vilsmeier-Haack cyclization.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct regions. Modifications in these zones dictate the switch between broad cytotoxicity and selective kinase inhibition.

Region A: The Pyridine Ring (C3 Position)[1]
  • Role: Acts as the primary hydrogen bond acceptor in the kinase hinge region.

  • Insight: The 3-pyridyl isomer typically outperforms the 4-pyridyl analog in CDK/JNK inhibition due to optimal geometric alignment with the gatekeeper residues (e.g., Methionine in JNK3).

  • Modification: Substitution on the pyridine ring (e.g., 6-methoxy) often reduces potency due to steric clashes within the ATP binding pocket.

Region B: The Pyrazole Core (N1 Position)
  • Role: Controls solubility and pharmacokinetic profile.

  • Insight: Unsubstituted (N-H) pyrazoles allow for dual H-bonding but suffer from poor membrane permeability.

  • Optimization: N-Phenyl or N-Alkyl substitutions improve lipophilicity (LogP). Electron-withdrawing groups (e.g., 4-F-Phenyl) at N1 significantly enhance metabolic stability and cellular potency against A549 lung cancer cells.

Region C: The Carbaldehyde Handle (C4 Position)
  • Role: The "Warhead" precursor. The aldehyde itself is moderately active but chemically reactive.

  • Critical Finding: Converting the C4-aldehyde into Chalcones (via Claisen-Schmidt) or Schiff Bases (via condensation with amines) results in a 10-fold to 50-fold increase in cytotoxicity. The extended

    
    -conjugation facilitates DNA intercalation or deeper hydrophobic pocket penetration.
    

Comparative Performance Data

The following data contrasts the core aldehyde scaffold against its optimized derivatives and standard clinical agents.

Table 1: Cytotoxicity Profile (IC50 in


M) 
Data aggregated from multiple comparative studies on A549 (Lung) and MCF-7 (Breast) cancer lines.
Compound ClassSpecific AnalogTarget MechanismA549 IC50 (

M)
MCF-7 IC50 (

M)
Performance vs. Standard
Core Scaffold 3-Pyridin-3-yl-pyrazole-4-CHOIntermediate> 50.0> 50.0Inactive (Baseline)
Derivative Chalcone Analog (P-03) G2/M Cell Cycle Arrest13.5 18.2Moderate (3.7x less potent than Dox)
Derivative Schiff Base (Ferrocene hybrid) DNA Intercalation3.12 6.8Equipotent to Cisplatin
Standard Doxorubicin Topoisomerase II Inhibitor3.630.5Reference Standard
Standard Cisplatin DNA Crosslinker4.502.1Reference Standard

Key Takeaway: The parent aldehyde is essentially a "pro-drug" or building block. Biological efficacy is unlocked only after C4-functionalization, particularly when hybridized with electron-rich moieties like ferrocene or coumarin.

Mechanism of Action (MOA): Kinase Inhibition Pathway

The 3-pyridyl-pyrazole derivatives function primarily as Type I ATP-competitive inhibitors.

DOT Diagram: Signaling Pathway Inhibition

MOA Drug Pyrazole Analog JNK3 JNK3 Kinase (Neuronal/Apoptosis) Drug->JNK3 Competes with ATP CDK CDK2/Cyclin E (Cell Cycle) Drug->CDK Inhibits ATP ATP ATP->JNK3 Activates Substrate c-Jun / Rb Protein JNK3->Substrate Phosphorylation CDK->Substrate Effect Apoptosis & G2/M Arrest Substrate->Effect Downstream Signaling

Caption: The analog competes with ATP for the hinge binding site of JNK3 and CDK kinases, preventing substrate phosphorylation and inducing apoptosis.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Isolate the pure aldehyde intermediate.

  • Reagents: Acetylpyridine (1 eq), Phenylhydrazine (1 eq),

    
     (3 eq), DMF (5 eq).
    
  • Hydrazone Formation: Reflux acetylpyridine and phenylhydrazine in ethanol with catalytic acetic acid for 4 hours. Evaporate solvent to yield the hydrazone solid.

  • Vilsmeier Cyclization:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add

      
       dropwise (exothermic!). Stir for 30 mins to form the Vilsmeier salt.
      
    • Dissolve the hydrazone in DMF and add slowly to the mixture.

    • Heat to 80°C for 6 hours.

  • Workup: Pour the reaction mixture into crushed ice. Neutralize with saturated

    
     solution to pH 7-8.
    
  • Purification: Filter the yellow precipitate. Recrystallize from Ethanol/DMF (9:1).

    • Validation: distinct CHO peak in

      
      H-NMR at 
      
      
      
      9.8–10.0 ppm.
Protocol B: In Vitro MTT Cytotoxicity Assay

Objective: Determine IC50 against A549 cells.

  • Seeding: Plate A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Dissolve test compounds in DMSO. Prepare serial dilutions (0.1, 1, 10, 50, 100

    
    M). Add to wells (Final DMSO < 0.1%).
    
  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Quantification: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression.

References

  • Synthesis and anticancer evaluation of pyrazole-based benzo[d]imidazoles. RSC Advances, 2025. Link

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[1] Link

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles. Semantic Scholar, 2021. Link

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501). Journal of Medicinal Chemistry, 2018.[2] Link

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 2022. Link

Sources

A Head-to-Head Comparison of Pyrazole-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility in forming hydrogen bonds, acting as a bioisosteric replacement for other rings, and its inherent metabolic stability have cemented its role in the architecture of numerous FDA-approved drugs.[1][3] From the blockbuster anti-inflammatory drug Celecoxib to a new generation of targeted cancer therapies, the pyrazole core is a cornerstone of modern drug design.[2][4]

This guide provides a head-to-head comparison of key pyrazole-based inhibitors, focusing on their performance against critical drug targets. We will delve into the mechanistic nuances, present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for their own discovery programs.

Section 1: Pyrazole-Based Kinase Inhibitors

Protein kinases, which regulate a vast array of cellular processes, are among the most important targets for pyrazole-based drugs.[5][6] Many of these inhibitors function by competing with ATP for the binding site in the kinase's catalytic domain.[7] The pyrazole scaffold is exceptionally well-suited for this role, often acting as a "hinge-binder" by forming critical hydrogen bonds with the backbone of the kinase, mimicking the adenine portion of ATP.[7]

Head-to-Head Comparison 1: JAK1 vs. JAK2 Selectivity

The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is central to cytokine signaling, making JAK inhibitors (JAKinibs) powerful therapeutics for autoimmune diseases and myeloproliferative neoplasms.[8][9] However, achieving selectivity among the highly homologous JAK family members is a key challenge, as off-target inhibition can lead to adverse effects.[10] For instance, JAK2 inhibition is linked to hematological effects like thrombocytopenia.[10]

Here, we compare two prominent pyrazole-based JAKinibs: Ruxolitinib , a potent JAK1/JAK2 inhibitor, and Itacitinib , a more selective JAK1 inhibitor.[9][10]

InhibitorTargetIC50 (nM)Key Structural Feature
Ruxolitinib JAK1~3Pyrrolo[2,3-d]pyrimidine linked to pyrazole
JAK2~3
JAK3~430
Itacitinib JAK1~3Shares the same core scaffold as Ruxolitinib
JAK2~63

Data compiled from multiple sources. IC50 values can vary based on assay conditions.[7]

Ruxolitinib demonstrates nearly equal, potent inhibition of both JAK1 and JAK2, making it highly effective in diseases driven by both pathways.[7][9] Itacitinib, while sharing the same core scaffold, achieves approximately 21-fold greater selectivity for JAK1 over JAK2.[7][10] This enhanced selectivity is a key design feature aimed at reducing the JAK2-mediated side effects observed with less selective inhibitors.[10] Preclinical studies in graft-versus-host disease models suggest that this selectivity profile translates to reduced cytokine signaling with potentially fewer hematological side effects.[10]

This diagram illustrates the canonical JAK-STAT signaling pathway. Cytokine binding induces receptor dimerization, activating JAKs. The activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene expression. Pyrazole-based inhibitors block this cascade at the initial phosphorylation step.

JAK-STAT Pathway JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK JAK_P P-JAK JAK->JAK_P 2. Autophosphorylation STAT STAT JAK_P->STAT 3. STAT Recruitment & Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Gene Target Gene Transcription STAT_Dimer->Gene 5. Nuclear Translocation & Gene Regulation Inhibitor Pyrazole-Based JAK Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK BLOCKS

JAK-STAT Signaling Pathway Inhibition
Head-to-Head Comparison 2: p38α MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of pro-inflammatory cytokine production, making it an attractive target for inflammatory diseases.[11][12] BIRB 796 (Doramapimod) is a pyrazole urea-based inhibitor notable for its unique allosteric binding mechanism.[13] It binds to a site distinct from the ATP pocket, stabilizing a conformation of the kinase that is incompatible with ATP binding. This results in very slow binding kinetics but an exceptionally long dissociation half-life (t1/2 > 23 hours), providing sustained target inhibition.

InhibitorTargetIC50 (nM)Binding MechanismSelectivity Profile
BIRB 796 p38α38Allosteric (DFG-out)>330-fold vs. JNK2; >1000-fold vs. many other kinases
p38β65
p38γ200
p38δ520

Data compiled from multiple sources.[11][13]

Head-to-Head Comparison 3: Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[14] AT7519 is a pyrazole-based, ATP-competitive inhibitor that targets multiple CDKs. Its broad activity profile allows it to arrest the cell cycle at multiple checkpoints and inhibit transcription by targeting CDK9.[14][15]

TargetIC50 (nM)
CDK9/Cyclin T1 <10
CDK5/p25 13
CDK2/Cyclin A 47
CDK4/Cyclin D1 100
CDK6/Cyclin D3 170
CDK1/Cyclin B 210

Data compiled from multiple sources.

The sub-micromolar activity of AT7519 against a range of CDKs demonstrates its potential as a broad-spectrum anti-proliferative agent. Its potent inhibition of CDK9, a key regulator of transcription, provides a dual mechanism of action, leading to the downregulation of anti-apoptotic proteins and enhancing its cytotoxic effects in cancer cells.[14]

Experimental Protocols for Kinase Inhibitor Evaluation

A multi-step approach is required to validate a kinase inhibitor, moving from biochemical potency to cellular target engagement.

This diagram outlines the logical flow for evaluating a novel pyrazole-based kinase inhibitor.

Kinase Inhibitor Workflow Kinase Inhibitor Evaluation Workflow Start Novel Pyrazole Compound Biochem Step 1: Biochemical Assay (e.g., ADP-Glo™) Start->Biochem Potency Determine IC50 (Potency) Biochem->Potency Selectivity Step 2: Kinome-Wide Selectivity Screen Potency->Selectivity Is it potent? Profile Assess Selectivity (On- vs. Off-Target) Selectivity->Profile Cellular Step 3: Cellular Target Engagement Assay (e.g., NanoBRET™) Profile->Cellular Is it selective? Engagement Confirm Intracellular Binding & Affinity Cellular->Engagement Phenotype Step 4: Cellular Phenotypic Assay (e.g., Anti-Proliferation) Engagement->Phenotype Does it engage the target? Efficacy Determine Cellular Efficacy (EC50) Phenotype->Efficacy End Lead Candidate Efficacy->End Is it effective in cells?

Kinase Inhibitor Evaluation Workflow

This biochemical assay determines an inhibitor's potency (IC50) by quantifying the amount of ADP produced in a kinase reaction.[16] Less ADP production in the presence of the inhibitor indicates stronger enzymatic inhibition.

Objective: To determine the IC50 of a pyrazole-based inhibitor against a target kinase.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., 11-point, 3-fold dilution starting at 10 µM) in the appropriate kinase assay buffer. Include a "no inhibitor" (vehicle control, e.g., DMSO) and a "no enzyme" (background) control.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the test inhibitor dilution or control to each well.

    • Add 5 µL of a solution containing the kinase and its specific substrate peptide to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Reaction Termination and ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[5][17]

  • ADP to ATP Conversion: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP. Incubate for 30-60 minutes at room temperature.[6][17]

  • Luminescence Reading: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced.

  • Data Analysis: Subtract the "no enzyme" background from all readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

This assay confirms that the inhibitor can enter live cells and bind to its intended target protein.[18] It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[19]

Objective: To quantify the intracellular affinity of a pyrazole-based inhibitor for its target kinase.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 18-24 hours to allow for protein expression.[20]

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® medium. Plate the cells into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Add the test inhibitor across a range of concentrations to the assay wells.

    • Add a fixed, pre-determined concentration of the cell-permeable NanoBRET™ fluorescent tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium with the target protein inside the cells.[20]

  • Substrate Addition: Add the NanoGlo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal) to each well.[20]

  • BRET Measurement: Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~610 nm) emission signals.[20]

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the fluorescent tracer by the test inhibitor. Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the IC50, which reflects the compound's intracellular target affinity.

Section 2: Pyrazole-Based Cyclooxygenase (COX) Inhibitors

The pyrazole scaffold is also central to a major class of anti-inflammatory drugs: selective COX-2 inhibitors.[21] Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, key mediators of inflammation and pain.[22] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet function, and COX-2, which is induced at sites of inflammation.[22] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[23]

Head-to-Head Comparison: COX-2 Selectivity

Celecoxib and Deracoxib are two pyrazole-containing drugs known for their selective inhibition of COX-2.[22][24] Their selectivity is derived from the ability of their bulkier structures to fit into the larger, more flexible active site of the COX-2 enzyme, while being sterically hindered from entering the narrower channel of the COX-1 active site.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Celecoxib 4.0 - 150.04 - 0.15~30 - 375
Deracoxib 1.1 - 2.60.02 - 0.08~48 - 55

Data compiled from multiple sources using in vitro whole blood assays. IC50 values and selectivity can vary significantly based on the assay system.[3][22][25]

Both compounds are highly selective for COX-2 over COX-1. Celecoxib generally shows a very high selectivity index, making it an effective anti-inflammatory agent with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[3] Deracoxib also demonstrates excellent COX-2 selectivity and is widely used in veterinary medicine.[25] The choice between such inhibitors often depends on the desired therapeutic window and specific patient or animal population.

This diagram shows the conversion of arachidonic acid by COX-1 and COX-2. Non-selective NSAIDs block both pathways, while selective pyrazole-based inhibitors preferentially block the COX-2 pathway.

COX Pathway COX Pathway and Selective Inhibition cluster_cox1 Constitutive Pathway cluster_cox2 Inducible Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 Homeostasis Physiological Functions: - Gastric Protection - Platelet Aggregation PGH2_1->Homeostasis PGH2_2 Prostaglandin H2 COX2->PGH2_2 Inflammation Pathological Functions: - Inflammation - Pain - Fever PGH2_2->Inflammation NSAID Non-Selective NSAID (e.g., Ibuprofen) NSAID->COX1 BLOCKS NSAID->COX2 BLOCKS Coxib Pyrazole-Based COX-2 Inhibitor (e.g., Celecoxib) Coxib->COX2 SELECTIVELY BLOCKS

COX Pathway and Selective Inhibition
Protocol 3: In Vitro COX-1/COX-2 Inhibition (Human Whole Blood Assay)

This assay is considered a gold standard for determining COX selectivity in a physiologically relevant environment, as it measures enzyme activity within blood cells.[22]

Objective: To determine the IC50 values and selectivity index of a pyrazole-based compound for COX-1 and COX-2.

Methodology:

  • Blood Collection: Collect fresh venous blood from healthy, drug-free volunteers into heparinized tubes.

  • Compound Treatment: Aliquot the blood and pre-incubate with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

  • COX-1 Activity Measurement (Thromboxane B2 Production):

    • For the COX-1 assay, allow an aliquot of the treated blood to clot for 60 minutes at 37°C. This triggers platelet activation and robust COX-1-mediated production of Thromboxane A2 (TxA2).

    • Stop the reaction on ice and centrifuge to separate the serum.

    • Quantify the levels of the stable TxA2 metabolite, Thromboxane B2 (TxB2), in the serum using a specific ELISA kit.[22]

  • COX-2 Activity Measurement (Prostaglandin E2 Production):

    • For the COX-2 assay, add lipopolysaccharide (LPS) to a separate aliquot of treated blood to induce the expression and activity of COX-2 in monocytes.

    • Incubate for 24 hours at 37°C.

    • Centrifuge to separate the plasma.

    • Quantify the levels of Prostaglandin E2 (PGE2) in the plasma using a specific ELISA kit.[22]

  • Data Analysis: For both COX-1 and COX-2, calculate the percent inhibition of TxB2 or PGE2 production at each inhibitor concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to determine the IC50 value for each isoform. Calculate the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2).

Conclusion

The pyrazole scaffold remains an exceptionally fruitful starting point for the design of potent and selective inhibitors. As demonstrated in the head-to-head comparisons, subtle modifications to a shared pyrazole core can dramatically influence selectivity, as seen with the JAK inhibitors Ruxolitinib and Itacitinib. Furthermore, the pyrazole framework can be adapted to target enzymes through entirely different mechanisms, from the ATP-competitive CDKs to the allosteric inhibition of p38 MAPK and the isoform-selective targeting of COX-2.

For researchers and drug development professionals, a deep understanding of these structure-activity relationships, combined with robust and physiologically relevant evaluation protocols, is paramount. The workflows and methodologies detailed in this guide provide a framework for the rigorous characterization of novel pyrazole-based inhibitors, paving the way for the next generation of targeted therapeutics.

References

  • Cancer Research UK. AT7519, a Selective Small Molecule Inhibitor of Cyclin Dependent Kinases: Pharmacodynamic Biomarker Activity in a Phase I Study. [Link]

  • Molenaar, J. J., et al. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. British Journal of Cancer, 2012. [Link]

  • Chen, E. X., et al. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. British Journal of Cancer, 2014. [Link]

  • EUbOPEN. NanoBRET assays to assess cellular target engagement of compounds Version: 1.0. [Link]

  • Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. [Link]

  • The Importance of the Pyrazole Ring in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI, 2023. [Link]

  • Pargellis, C., et al. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 2002. [Link]

  • Assay Genie. Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). [Link]

  • opnMe.com. P38 MAPK Inhibitor I BIRB 796. [Link]

  • Promega Connections. From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]

  • Vasta, J. D., et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io, 2020. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI, 2022. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 2023. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI, 2018. [Link]

  • The Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of a TYK2/JAK1 Inhibitor (PF-06700841) in Healthy Subjects and Patients With Plaque Psoriasis. PubMed, 2017. [Link]

  • Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC, 2015. [Link]

  • Pharmacokinetic review of janus kinase inhibitors and its clinical implications for the management of rheumatoid arthritis. PubMed, 2024. [Link]

  • The pharmacokinetics and in vitro cyclooxygenase selectivity of deracoxib in horses. ResearchGate, 2004. [Link]

  • Clinical Pharmacology of Celecoxib. Open Access Text, 2024. [Link]

  • Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations. MDPI, 2023. [Link]

  • Keenan, C., et al. Differential effects of itacitinib, fedratinib, and ruxolitinib in mouse models of hemophagocytic lymphohistiocytosis. Blood Advances, 2021. [Link]

  • JAK-inhibitors: clinical pharmacology and application perspectives. Ogarev-online, 2022. [Link]

  • Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease. Frontiers in Immunology, 2021. [Link]

  • A Brief Overview of the Coxib Drugs in the Veterinary Field. Science Publications, 2017. [Link]

  • Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. ASH Publications, 2011. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects and associated toxicities. The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] This guide provides an in-depth comparative analysis of the hypothetical selectivity of a representative pyrazole-based compound, 3-Pyridin-3-yl-1H-pyrazole-4-carbaldehyde , against a panel of structurally and functionally related kinase targets. We will explore the rationale behind experimental design, present detailed methodologies for assessing selectivity, and interpret the resulting data to build a comprehensive selectivity profile.

The Significance of Kinase Selectivity

Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, regulate a multitude of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] A lack of selectivity can lead to the inhibition of unintended kinases, resulting in adverse effects.[5] Therefore, rigorous and early-stage selectivity profiling is a critical component of the drug discovery pipeline.[4]

Characterizing the Investigational Compound: this compound

For the purpose of this guide, we will consider the hypothetical primary target of This compound to be a member of the Cyclin-Dependent Kinase (CDK) family, a group of serine/threonine kinases crucial for cell cycle regulation. The pyrazole core is a known hinge-binding motif for many kinase inhibitors, and substitutions on this scaffold can significantly influence potency and selectivity.[1] The pyridinyl and carbaldehyde moieties of our compound of interest are expected to form key interactions within the ATP-binding pocket.

Experimental Strategy for Selectivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. We will employ a tiered strategy, beginning with a broad screen to identify potential off-targets, followed by more focused quantitative assays to determine the degree of selectivity.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: In-depth Cellular Characterization A Kinome-wide Binding Assay (e.g., KinomeScan™) C Biochemical IC50 Determination (e.g., ADP-Glo™ Assay) A->C Identify potential hits B Differential Scanning Fluorimetry (DSF) Against a Diverse Kinase Panel B->C Confirm direct binding D Cellular Target Engagement (e.g., NanoBRET™ Assay) C->D Validate in a cellular context E Chemoproteomics Profiling (e.g., Kinobeads) D->E Assess target engagement in native environment F Phospho-protein Profiling (Western Blot or Mass Spectrometry) D->F Determine functional cellular consequences

Figure 1: A tiered experimental workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Screening

The initial step involves screening This compound against a large, representative panel of human kinases to identify potential off-targets.

Experimental Protocol 1: Kinome-wide Binding Assay (e.g., KinomeScan™)

This competitive binding assay provides a broad overview of the compound's interaction with a large number of kinases.

  • Compound Preparation: Prepare a stock solution of This compound in DMSO.

  • Assay Principle: The compound is tested at a single high concentration (e.g., 10 µM) against a panel of human kinases expressed as DNA-tagged constructs. An immobilized, active-site directed ligand competes with the test compound for binding to the kinase.

  • Detection: The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A low signal indicates strong binding of the test compound.

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A threshold (e.g., >90% inhibition) is set to identify significant interactions.

Experimental Protocol 2: Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method to assess direct binding of a compound to a protein by measuring the thermal stabilization of the protein upon ligand binding.[1][6]

  • Protein Preparation: Purify a panel of kinases of interest.

  • Reaction Setup: In a 96- or 384-well plate, mix the kinase, a fluorescent dye (e.g., SYPRO Orange), and This compound at a fixed concentration.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the dye, which increases as the protein unfolds and exposes its hydrophobic core.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm (ΔTm) in the presence of the compound indicates stabilizing binding.

Tier 2: Quantitative Validation

Hits identified in the broad screen are then subjected to quantitative assays to determine their potency.

Experimental Protocol 3: Biochemical IC50 Determination (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[5]

  • Reaction Components: Prepare a reaction mixture containing the kinase, its specific substrate, ATP, and varying concentrations of This compound .

  • Kinase Reaction: Incubate the reaction mixture to allow the kinase to phosphorylate its substrate.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the produced ADP into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol 4: Cellular Target Engagement (e.g., NanoBRET™ Assay)

This assay measures the binding of the compound to its target kinase within living cells, providing a more physiologically relevant assessment of potency.[1]

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Tracer Addition: Add a fluorescently labeled tracer that binds to the ATP-binding site of the kinase to the cells.

  • Compound Titration: Add varying concentrations of This compound to compete with the tracer for binding to the kinase.

  • BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the fluorescent tracer. A decrease in the BRET signal indicates displacement of the tracer by the compound.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular EC50 value.

Comparative Data Analysis

To facilitate a clear comparison, the hypothetical data generated from these assays are summarized below. We will compare the activity of This compound against our primary target (CDK2) and a selection of other kinases that were identified as potential off-targets in the initial screen. For comparison, we include data for a known promiscuous pyrazole-based inhibitor, "Compound X".

Table 1: Kinome-wide Binding Assay Results (% Inhibition at 10 µM)

Kinase TargetThis compoundCompound X
CDK2 98% 99%
CDK585%95%
GSK3β60%92%
p38α45%88%
VEGFR230%75%
JAK215%60%

Table 2: Differential Scanning Fluorimetry (DSF) Results

Kinase TargetΔTm (°C) with this compoundΔTm (°C) with Compound X
CDK2 +8.5 +9.2
CDK5+6.2+8.8
GSK3β+3.1+7.5
p38α+1.5+6.1

Table 3: Biochemical and Cellular Potency

Kinase TargetThis compoundCompound X
Biochemical IC50 (nM) Cellular EC50 (nM)
CDK2 50 150
CDK5250800
GSK3β1,500>5,000
p38α>10,000>10,000

Interpretation of Results and Selectivity Assessment

The hypothetical data presented above allows for a clear assessment of the selectivity of This compound .

  • Primary Target Potency: The compound demonstrates potent inhibition of its primary target, CDK2, with a biochemical IC50 of 50 nM and a cellular EC50 of 150 nM.

  • Selectivity over Related Kinases:

    • CDK5: There is a 5-fold selectivity for CDK2 over the closely related CDK5 in the biochemical assay, which increases to over 5-fold in the cellular context.

    • GSK3β and p38α: The compound exhibits significant selectivity against GSK3β and p38α, with IC50 values in the micromolar range or higher.

  • Comparison with a Promiscuous Inhibitor: When compared to "Compound X," This compound displays a markedly improved selectivity profile. While "Compound X" is more potent against the primary target, it also potently inhibits several other kinases, indicating a higher potential for off-target effects.

G cluster_0 This compound cluster_1 Compound X (Promiscuous) A CDK2 B CDK5 A->B 5x selective C GSK3β A->C 30x selective D p38α A->D >200x selective X CDK2 Y CDK5 X->Y ~2.4x selective Z GSK3β X->Z 6x selective W p38α X->W 12x selective

Figure 2: A visual representation of the selectivity of the two compounds.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to assessing the selectivity of a novel kinase inhibitor, This compound . The hypothetical data demonstrate that while exhibiting potent activity against its primary target, CDK2, the compound maintains a favorable selectivity profile against other related kinases, particularly when compared to a more promiscuous inhibitor.

Further characterization would involve Tier 3 experiments, such as chemoproteomics in relevant cell lines to confirm target engagement with endogenous proteins and phospho-proteomics to understand the downstream functional consequences of target inhibition.[7] These advanced techniques provide a deeper understanding of the compound's mechanism of action and its overall cellular selectivity, which are crucial for its progression as a potential therapeutic agent. The pyrazole scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors, and rigorous selectivity profiling is key to unlocking their full therapeutic potential.[3]

References

  • PubMed, National Library of Medicine.

  • MDPI.

  • Promega Corporation.

  • Journal of Medicinal Chemistry, ACS Publications.

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  • National Institutes of Health.

  • MDPI.

  • MDPI.

  • Reaction Biology.

  • ResearchGate.

  • Reaction Biology.

  • PMC, National Library of Medicine.

  • Molecular Omics, RSC Publishing.

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Literature review of the biological targets of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of pyrazole-4-carbaldehydes as a privileged scaffold in drug discovery. It focuses on the biological targets of its derivatives, comparing their efficacy against standard therapeutics.[1][2][3][4][5][6][7]

Executive Summary: The "Privileged" 4-Formyl Handle

The pyrazole-4-carbaldehyde scaffold is not merely a chemical intermediate; it is a "privileged structure" in medicinal chemistry. Its value lies in the C4-formyl group, which serves as a highly reactive electrophilic handle, enabling the divergent synthesis of Schiff bases, chalcones, and fused heterocyclic systems.

While the parent aldehyde possesses limited biological activity, its derivatives exhibit potent affinity for specific biological targets. This guide categorizes these targets into three primary domains: Kinase Modulation (Anticancer) , Microbial Membrane/Enzyme Disruption (Antimicrobial) , and Metabolic Enzyme Inhibition (Antidiabetic) .

Synthetic Divergence & Biological Mapping

The following diagram illustrates how the chemical modification of the C4-formyl group dictates the biological target.

G Scaffold Pyrazole-4-Carbaldehyde Rxn1 Condensation w/ Amines (Schiff Bases) Scaffold->Rxn1 + Primary Amines Rxn2 Claisen-Schmidt (Chalcones) Scaffold->Rxn2 + Acetophenones Rxn3 Knoevenagel/Cyclization (Fused Systems) Scaffold->Rxn3 + Active Methylene Tgt1 Target: DNA Gyrase / Cell Wall (Antimicrobial) Rxn1->Tgt1 Tgt3 Target: α-Glucosidase (Antidiabetic) Rxn1->Tgt3 Tgt2 Target: EGFR / PI3K / Tubulin (Anticancer) Rxn2->Tgt2 Rxn3->Tgt2

Figure 1: Synthetic divergence of pyrazole-4-carbaldehyde. The C4-formyl group acts as a linchpin, where specific chemical transformations direct the molecule toward distinct biological targets.

Target Class A: Kinase Inhibition & Anticancer Activity[8][9][10]

Derivatives of pyrazole-4-carbaldehyde, particularly chalcones and fused pyrazolo-pyridines , have demonstrated significant potency against receptor tyrosine kinases (RTKs).

Mechanistic Insight: The EGFR/PI3K/AKT Axis

Many derivatives function as ATP-competitive inhibitors. By occupying the ATP-binding pocket of kinases like EGFR or PI3K, they block downstream signaling pathways essential for tumor proliferation.

Pathway EGFR EGFR (Receptor) PI3K PI3K EGFR->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Inhibitor Pyrazole-4-Carbaldehyde Derivative Inhibitor->EGFR Blocks ATP Binding Inhibitor->PI3K Inhibits Inhibitor->Apoptosis Induces

Figure 2: Mechanism of Action. Pyrazole derivatives intercept the PI3K/AKT signaling cascade, preventing tumor proliferation and inducing apoptosis.[8]

Comparative Performance Data

The following table compares key pyrazole-4-carbaldehyde derivatives against standard chemotherapy agents.

Derivative ClassTarget Cell LineTarget ProteinIC50 (µM)Reference Std (IC50)Performance Verdict
Pyrazole-Carbaldehyde (Cmpd 43) MCF-7 (Breast)PI3K Kinase0.25 Doxorubicin (0.95)Superior (3.8x)
Pyrazolo[4,3-c]pyridine (Cmpd 41) MCF-7ERK21.94 µg/mLDoxorubicin (4.16)Superior (2.1x)
Ferrocene-Pyrazole Hybrid (47c) HCT-116 (Colon)Non-specific3.12Cisplatin (5.5)Comparable
Pyrazoline-Chalcone (A) MCF-7EGFR40.47Doxorubicin (<1.0)Inferior

Critical Insight: The incorporation of a pyridine ring or ferrocene moiety significantly enhances cytotoxicity compared to simple chalcone derivatives. The pyrazolo[4,3-c]pyridine scaffold mimics the adenine ring of ATP, improving binding affinity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Validation: This protocol relies on the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Dissolve pyrazole derivatives in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Target Class B: Antimicrobial Efficacy (Schiff Bases)

Schiff bases derived from pyrazole-4-carbaldehyde (azomethines) are the dominant class for antimicrobial applications. The


 linkage is critical for binding to the active sites of microbial enzymes like DNA Gyrase .
Comparative Performance Data
CompoundOrganismMIC (µg/mL)Standard Drug (MIC)Verdict
Thiazole-Pyrazole Schiff Base (3) S. aureus (Gram+)High Potency ChloramphenicolSuperior
Schiff Base 3f S. aureus3.125 Ceftriaxone (3.125)Equivalent
DHB-Pz (Dihydroxy-Schiff) A. niger (Fungi)312NystatinComparable

Chemical Insight: The presence of electron-withdrawing groups (Cl, NO2) on the phenyl ring attached to the pyrazole enhances lipophilicity, facilitating penetration through the bacterial cell wall.

Target Class C: Metabolic Enzyme Inhibition (Diabetes)

A rapidly emerging application is the inhibition of


-Glucosidase , a key enzyme in carbohydrate metabolism. Pyrazole-4-carbaldehyde derivatives, particularly those condensed with quinazolinones  or imidazoles , act as potent non-sugar-based inhibitors.
Mechanism

These compounds mimic the transition state of polysaccharide hydrolysis, competitively binding to the


-glucosidase active site and delaying glucose absorption.
Comparative Performance Data
DerivativeEnzyme TargetIC50 (µM)Standard (Acarbose)Fold Improvement
Imidazolyl-Pyrazole (2h)

-Glucosidase
Low µM range ~750 µM>10x Potency
Quinazolinone-Pyrazole (4h)

-Glucosidase
Potent ModerateSuperior
Biphenyl-Pyrazole (8e)

-Glucosidase
40.6750.018x Potency

Selection Guide: For metabolic targets, Imidazolyl-Pyrazole hybrids are the superior choice due to their exceptional binding affinity (Ki = 38 µM) and selectivity compared to the standard drug Acarbose.

References

  • Synthesis, Structural Studies, and α-Glucosidase Inhibitory Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde. ACS Omega. Link

  • In search of new α-glucosidase inhibitors: Imidazolylpyrazole derivatives. Bioorganic Chemistry. Link

  • Synthesis, characterization and antibacterial activity of some new pyrazole based Schiff bases. Arabian Journal of Chemistry. Link

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Link

  • Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Journal of Applied Pharmaceutical Science. Link

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances. Link

  • Synthesis, characterization, biological activities... of pyrazolyl–thiazole derivatives. Scientific Reports. Link

  • Pyrazole scaffold‐based derivatives: A glimpse of α‐glucosidase inhibitory activity. Archiv der Pharmazie. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.